Vercirnon Sodium
Description
Properties
IUPAC Name |
sodium;(4-tert-butylphenyl)sulfonyl-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]azanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S.Na/c1-22(2,3)16-4-7-18(8-5-16)30(28,29)24-20-9-6-17(23)14-19(20)21(26)15-10-12-25(27)13-11-15;/h4-14H,1-3H3,(H,24,26);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWYDQSZJIFTES-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)[N-]C2=C(C=C(C=C2)Cl)C(=O)C3=CC=[N+](C=C3)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN2NaO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Vercirnon Sodium: A Deep Dive into its Mechanism of Action in Inflammatory Bowel Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Vercirnon sodium (GSK-1605786A, formerly CCX282-B) is a potent and selective antagonist of the C-C chemokine receptor type 9 (CCR9). Developed for the treatment of inflammatory bowel disease (IBD), particularly Crohn's disease, Vercirnon targets the infiltration of pathogenic T-lymphocytes into the gastrointestinal tract. This whitepaper provides a comprehensive overview of the molecular mechanism of action of Vercirnon, supported by preclinical and clinical data. It details the experimental methodologies used to elucidate its function and presents quantitative data in a structured format. Furthermore, this guide illustrates the key signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting CCR9 in IBD
Inflammatory bowel disease, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. A key pathological feature of IBD is the excessive infiltration of leukocytes, particularly T-lymphocytes, into the intestinal mucosa. The trafficking of these immune cells is orchestrated by a complex interplay of chemokines and their receptors.
The chemokine receptor CCR9 is primarily expressed on a subset of memory/effector CD4+ T-cells.[1] Its exclusive ligand, C-C motif chemokine ligand 25 (CCL25), also known as thymus-expressed chemokine (TECK), is constitutively expressed by epithelial cells in the small intestine. This specific CCR9/CCL25 axis acts as a highly selective "homing" signal, directing the migration of CCR9-expressing T-cells to the gut.[1] In the context of IBD, this targeted migration contributes to the perpetuation of the inflammatory cascade. Therefore, blocking the CCR9/CCL25 interaction presents a logical and targeted therapeutic strategy to ameliorate intestinal inflammation by preventing the recruitment of pathogenic lymphocytes. This compound was developed as a small molecule antagonist to specifically inhibit this interaction.[2][3]
Molecular Mechanism of Action of this compound
Vercirnon is a novel, orally active anti-inflammatory agent that functions as a highly selective antagonist of the CCR9 receptor.[3][4] Its mechanism of action is multifaceted, involving a unique binding mode and the subsequent inhibition of downstream signaling pathways crucial for lymphocyte migration.
Allosteric Intracellular Binding
Unlike many receptor antagonists that bind to the extracellular orthosteric site (the same site as the natural ligand), Vercirnon binds to an allosteric site on the intracellular side of the CCR9 receptor. This was revealed by the crystal structure of the CCR9 receptor in complex with Vercirnon. This intracellular binding pocket is distinct from the CCL25 binding site, meaning Vercirnon does not directly compete with the natural ligand for binding.
Inhibition of G-Protein Coupling and Downstream Signaling
The binding of Vercirnon to the intracellular allosteric site effectively prevents the conformational changes in the receptor that are necessary for G-protein coupling and the initiation of downstream signaling cascades. Specifically, Vercirnon's presence sterically hinders the interaction between CCR9 and its associated G-protein, Gαi. This blockade prevents the GDP/GTP exchange on the G-protein alpha subunit, a critical step in signal transduction.
By inhibiting G-protein activation, Vercirnon effectively blocks two major downstream signaling pathways:
-
Calcium Mobilization: Activation of CCR9 by CCL25 typically leads to a rapid increase in intracellular calcium concentration ([Ca2+]i), a key second messenger involved in cell activation and migration. Vercirnon potently inhibits this CCL25-induced calcium mobilization.
-
Chemotaxis: The ultimate functional consequence of CCR9 activation is the directed migration of T-cells towards the CCL25 gradient in the gut. Vercirnon is a potent inhibitor of this chemotactic response.
The following diagram illustrates the signaling pathway of the CCR9/CCL25 axis and the inhibitory effect of Vercirnon.
Quantitative Preclinical Data
Vercirnon has demonstrated high potency and selectivity for the CCR9 receptor in a variety of preclinical in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of Vercirnon in Inhibition of CCR9-Mediated Responses
| Assay Type | Cell Line/System | Response Measured | IC50 (nM) | Reference |
| Calcium Mobilization | Molt-4 cells | Inhibition of CCL25-induced Ca²⁺ mobilization | 5.4 | [5] |
| Chemotaxis | Molt-4 cells | Inhibition of CCL25-induced chemotaxis | 3.4 | [5] |
| Chemotaxis | CCR9A splice form | Inhibition of CCL25-directed chemotaxis | 2.8 | [5] |
| Chemotaxis | CCR9B splice form | Inhibition of CCL25-directed chemotaxis | 2.6 | [5] |
| Chemotaxis | Primary CCR9-expressing cells | Inhibition of chemotaxis to CCL25 | 6.8 | [5] |
| Chemotaxis | RA-cultured human T-cells in 100% human AB serum | Inhibition of CCL25-mediated chemotaxis | 141 | [5] |
| Chemotaxis | Mouse thymocytes | Inhibition of CCL25-induced chemotaxis | 6.9 | [5] |
| Chemotaxis | Rat thymocytes | Inhibition of CCL25-induced chemotaxis | 1.3 | [5] |
Table 2: Selectivity of Vercirnon for CCR9
| Receptor Family | Specific Receptors Tested | Result | Reference |
| Chemokine Receptors | CCR1-12, CX3CR1-7 | IC50 > 10 µM for all | [5] |
Clinical Trial Data in Crohn's Disease
Vercirnon progressed to Phase III clinical trials for the treatment of moderately to severely active Crohn's disease. The results from these trials have been mixed.
Table 3: Efficacy of Vercirnon in Phase III Clinical Trials for Crohn's Disease
| Trial | Treatment Group | N | Primary Endpoint | Clinical Response (%) | Clinical Remission (%) | Reference |
| SHIELD-1 | Placebo | 203 | CDAI ≥ 100-point decrease at Week 12 | 25.1 | - | [6] |
| Vercirnon 500 mg once daily | 203 | 27.6 | - | [6] | ||
| Vercirnon 500 mg twice daily | 202 | 27.2 | - | [6] | ||
| SHIELD-4 | Vercirnon 500 mg once daily | 57 | CDAI ≥ 100-point response at Week 12 | 56 | 26 | [7] |
| Vercirnon 500 mg twice daily | 61 | 69 | 36 | [7] |
Note: The SHIELD-1 study did not meet its primary endpoint, showing no significant difference in clinical response between Vercirnon and placebo.[8] The SHIELD-4 study, however, showed higher response and remission rates, particularly with the twice-daily dosing regimen.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline representative protocols for the key in vitro assays used to characterize the mechanism of action of Vercirnon.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the IC50 of Vercirnon for the inhibition of CCL25-induced calcium mobilization in CCR9-expressing cells.
Materials:
-
CCR9-expressing cells (e.g., Molt-4)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Recombinant human CCL25
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation: Culture CCR9-expressing cells to the appropriate density. On the day of the assay, harvest the cells and wash them with assay buffer.
-
Dye Loading: Resuspend the cells in assay buffer containing the fluorescent calcium indicator dye. Incubate at 37°C for 30-60 minutes to allow for dye loading.
-
Cell Plating: Wash the cells to remove excess dye and resuspend in assay buffer. Plate the cells into the 96-well microplate.
-
Compound Addition: Prepare serial dilutions of Vercirnon in assay buffer. Add the Vercirnon dilutions to the appropriate wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Signal Measurement: Place the microplate in the fluorescence plate reader. Establish a baseline fluorescence reading for each well.
-
Ligand Addition: Add a pre-determined concentration of CCL25 (typically the EC80) to all wells simultaneously using the plate reader's injection system.
-
Kinetic Reading: Immediately after ligand addition, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence intensity is used to determine the extent of calcium mobilization. The IC50 value for Vercirnon is calculated by plotting the percentage of inhibition against the log of the Vercirnon concentration and fitting the data to a four-parameter logistic equation.
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.
Objective: To determine the IC50 of Vercirnon for the inhibition of CCL25-induced chemotaxis of CCR9-expressing cells.
Materials:
-
CCR9-expressing cells (e.g., Molt-4)
-
Recombinant human CCL25
-
This compound
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Transwell inserts with a polycarbonate membrane (e.g., 5 µm pore size)
-
24-well companion plates
-
Cell viability/quantification reagent (e.g., Calcein AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture and harvest CCR9-expressing cells. Wash and resuspend the cells in chemotaxis buffer.
-
Compound Pre-incubation: Incubate the cell suspension with various concentrations of Vercirnon for 15-30 minutes at 37°C.
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add chemotaxis buffer containing CCL25 (chemoattractant) or buffer alone (negative control).
-
Place the Transwell insert into each well.
-
Add the Vercirnon-treated cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow for cell migration (e.g., 2-4 hours).
-
Cell Quantification:
-
Carefully remove the Transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by adding a fluorescent dye like Calcein AM to the lower chamber and measuring the fluorescence, which is proportional to the number of viable cells.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each Vercirnon concentration compared to the untreated control (cells migrating towards CCL25 without Vercirnon). The IC50 value is determined by plotting the percentage of inhibition against the log of the Vercirnon concentration.
The following diagram illustrates the general workflow for these in vitro assays.
Logical Framework for Targeting CCR9 in IBD
The therapeutic rationale for using a CCR9 antagonist like Vercirnon in IBD is based on a clear logical progression from the underlying pathology of the disease to the specific molecular intervention.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the CCR9 receptor. Its unique intracellular, allosteric mechanism of action effectively inhibits the downstream signaling pathways responsible for the chemotaxis of pathogenic T-lymphocytes to the gut. While preclinical data demonstrated promising activity, the clinical efficacy of Vercirnon in Phase III trials for Crohn's disease was not consistently demonstrated. Despite the mixed clinical outcomes, the development of Vercirnon has significantly advanced our understanding of the role of the CCR9/CCL25 axis in the pathophysiology of IBD and has provided a valuable chemical tool for further research in this area. The detailed mechanistic and methodological information presented in this whitepaper serves as a comprehensive resource for scientists and researchers in the field of IBD drug discovery and development.
References
- 1. promega.com [promega.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Randomised clinical trial: vercirnon, an oral CCR9 antagonist, vs. placebo as induction therapy in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gsk.com [gsk.com]
- 6. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
The Role of Vercirnon Sodium in Modulating T-Cell Migration via CCR9 Inhibition: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of Vercirnon (B1683812) Sodium (GSK1605786A), a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9). The document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms governing T-cell migration and the therapeutic potential of CCR9 inhibition. Herein, we detail the core pharmacology of Vercirnon Sodium, the intricacies of the CCR9/CCL25 signaling axis, and the experimental methodologies used to characterize this interaction.
Introduction: Targeting T-Cell Trafficking in Inflammatory Disease
The migration of T-lymphocytes to specific tissues is a critical component of the immune response. This process is tightly regulated by the interaction of chemokine receptors on the surface of T-cells with their corresponding chemokine ligands expressed in various tissues. The CCR9 receptor and its exclusive ligand, CCL25 (also known as TECK - Thymus-Expressed Chemokine), play a pivotal role in guiding T-cells to the gastrointestinal tract.[1][2] In inflammatory conditions such as Crohn's disease, the upregulation of this axis is believed to contribute to the pathological accumulation of T-cells in the gut, leading to chronic inflammation.[3]
This compound is a small molecule antagonist designed to specifically block the CCR9-CCL25 interaction, thereby inhibiting the migration of pathogenic T-cells to the gut.[1] Despite showing promise in early clinical trials, the Phase III clinical trial program (SHIELD) for Vercirnon in patients with moderately-to-severely active Crohn's disease did not meet its primary endpoints.[4][5] Nevertheless, the study of Vercirnon and the CCR9/CCL25 pathway continues to provide valuable insights into the mechanisms of T-cell migration and the challenges of targeting this process therapeutically.
Quantitative Analysis of this compound Activity
This compound has been demonstrated to be a highly potent and selective inhibitor of CCR9. Its inhibitory activity has been quantified in various in vitro assays, primarily focusing on the blockade of chemotaxis and intracellular calcium mobilization.
| Assay Type | Cell Line/System | Ligand | IC50 (nM) | Reference(s) |
| Chemotaxis Inhibition | Molt-4 (human T-cell leukemia) | CCL25 | 3.4 | [6] |
| CCR9A splice form | CCL25 | 2.8 | [6] | |
| CCR9B splice form | CCL25 | 2.6 | [6] | |
| Primary CCR9-expressing cells | CCL25 | 6.8 | [6] | |
| Retinoic acid-cultured human T-cells (in 100% human AB serum) | CCL25 | 141 | [6] | |
| Mouse thymocytes | CCL25 | 6.9 | [6] | |
| Rat thymocytes | CCL25 | 1.3 | [6] | |
| Calcium Mobilization Inhibition | Molt-4 (human T-cell leukemia) | CCL25 | 5.4 | [6] |
Signaling Pathways and Experimental Workflows
The CCR9-CCL25 Signaling Cascade
The binding of CCL25 to CCR9, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that culminate in T-cell migration. This process is primarily mediated through the Gαi subunit of the heterotrimeric G-protein.
References
- 1. The role of chemokine receptor 9/chemokine ligand 25 signaling: From immune cells to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vercirnon for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unexpected Regulatory Role of CCR9 in Regulatory T Cell Development | PLOS One [journals.plos.org]
- 4. gsk.com [gsk.com]
- 5. GSK Phase III Crohn's disease study of vercirnon fails to meet end points - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. medchemexpress.com [medchemexpress.com]
Vercirnon Sodium: A Preclinical Technical Guide on a CCR9 Antagonist for Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vercirnon Sodium (also known as CCX282-B, Traficet-EN, or GSK1605786) is a potent and selective, orally bioavailable, small-molecule antagonist of the C-C chemokine receptor type 9 (CCR9). Developed by ChemoCentryx, Vercirnon was investigated as a therapeutic agent for inflammatory bowel diseases (IBD), particularly Crohn's disease. The rationale for its development was based on the targeted inhibition of the migration of inflammatory T cells to the gastrointestinal tract. While showing promise in preclinical and early clinical studies, Vercirnon ultimately did not meet its primary endpoints in Phase III clinical trials for Crohn's disease due to limited efficacy. This technical guide provides a comprehensive overview of the preclinical research and discovery of this compound, detailing its mechanism of action, key experimental data, and the methodologies employed in its evaluation.
Introduction
Inflammatory bowel disease is a group of chronic inflammatory conditions of the digestive tract, with Crohn's disease and ulcerative colitis being the most common forms. A key pathological feature of IBD is the infiltration of leukocytes into the intestinal mucosa, which is mediated by the interaction of chemokines and their receptors. The chemokine receptor CCR9 is predominantly expressed on T cells that home to the small intestine, where its ligand, CCL25 (TECK), is constitutively expressed. This CCR9/CCL25 axis plays a crucial role in directing T-cell trafficking to the gut, making it an attractive therapeutic target for IBD.
This compound was designed to specifically block the CCR9 receptor, thereby inhibiting the recruitment of pathogenic T cells to the intestine and reducing inflammation.[1] This document summarizes the preclinical data that supported the clinical development of Vercirnon.
Mechanism of Action
This compound is a non-competitive, allosteric antagonist of the CCR9 receptor.[2] It binds to an intracellular site on the receptor, which is distinct from the binding site of the endogenous ligand CCL25.[2] This allosteric modulation locks the receptor in an inactive conformation, preventing G-protein coupling and subsequent downstream signaling cascades, such as calcium mobilization and chemotaxis.[2][3] By inhibiting CCR9-mediated signaling, Vercirnon effectively blocks the migration of CCR9-expressing T cells towards the CCL25 gradient in the gut.
References
Vercirnon Sodium's Inhibitory Effect on CCL25-Induced Chemotaxis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Vercirnon sodium's mechanism of action, specifically focusing on its inhibitory effects on CCL25-induced chemotaxis. This compound (also known as GSK1605786 or CCX282-B) is a potent and selective antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] The interaction between CCR9 and its ligand, CCL25 (TECK), plays a crucial role in the migration of lymphocytes to the intestinal mucosa, a key process in the inflammatory cascade of diseases like Crohn's disease.[2][3] By blocking this interaction, this compound effectively inhibits the homing of inflammatory cells to the gut.[3]
Quantitative Data Summary
This compound has demonstrated potent inhibition of CCL25-induced chemotaxis across various cell types expressing the CCR9 receptor. The following table summarizes the key quantitative data from in vitro studies.
| Cell Type | Species | Assay Conditions | IC50 Value (nM) | Reference(s) |
| Molt-4 cells | Human | Chemotaxis Assay | 3.4 | [1] |
| Molt-4 cells | Human | Ca2+ Mobilization | 5.4 | [1] |
| CCR9A splice form | Human | Chemotaxis Assay | 2.8 | [1] |
| CCR9B splice form | Human | Chemotaxis Assay | 2.6 | [1] |
| Primary CCR9-expressing cells | Human | Chemotaxis Assay | 6.8 | [1] |
| Retinoic acid-cultured T cells | Human | Chemotaxis in 100% human AB serum | 141 | [1] |
| Thymocytes | Mouse | Chemotaxis Assay | 6.9 | [1] |
| Thymocytes | Rat | Chemotaxis Assay | 1.3 | [1] |
Signaling Pathway
The binding of the chemokine CCL25 to its receptor CCR9, a G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to cell migration.[4] this compound acts as an antagonist at the CCR9 receptor, preventing the binding of CCL25 and thereby inhibiting the downstream signaling events that promote chemotaxis.[3]
Caption: CCL25-CCR9 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following is a detailed methodology for a typical in vitro chemotaxis assay used to evaluate the inhibitory effect of this compound on CCL25-induced cell migration. This protocol is based on the principles of the Boyden chamber or Transwell assay.[5][6]
Objective: To quantify the dose-dependent inhibition of CCL25-induced chemotaxis of CCR9-expressing cells by this compound.
Materials:
-
CCR9-expressing cells (e.g., Molt-4 T-cell line, primary T-cells)
-
Recombinant human CCL25
-
This compound
-
24-well Transwell plates (with polycarbonate membrane, e.g., 5 µm pore size)[5]
-
Cell culture medium (e.g., RPMI 1640 with 1% FBS)[5]
-
Phosphate-buffered saline (PBS)
-
Staining solution (e.g., Crystal Violet) or fluorescent dye (e.g., Calcein-AM)
-
Microplate reader or microscope
Procedure:
-
Cell Preparation:
-
Culture CCR9-expressing cells to a concentration of approximately 1 x 10^6 cells/mL in serum-free or low-serum medium.[5]
-
Incubate the cells with varying concentrations of this compound (or vehicle control) for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Assay Setup:
-
To the lower chamber of the Transwell plate, add 600 µL of medium containing a predetermined optimal concentration of CCL25 (chemoattractant).[5] For negative controls, add medium without CCL25.
-
Carefully place the Transwell insert (upper chamber) into the well.
-
Add 100 µL of the cell suspension (pre-incubated with this compound or vehicle) to the upper chamber of the Transwell insert.[5]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to allow for cell migration (e.g., 2-4 hours). The optimal time should be determined empirically for the specific cell type.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane by incubating the insert in 70% ethanol (B145695) for 10-15 minutes.
-
Stain the migrated cells with a suitable dye, such as 0.2% Crystal Violet, for 5-10 minutes.
-
Wash the inserts with water to remove excess stain and allow them to dry.
-
The number of migrated cells can be quantified by eluting the dye and measuring the absorbance with a microplate reader, or by counting the cells in several representative fields under a microscope.
-
Alternatively, fluorescently labeled cells can be used, and the fluorescence of the migrated cells in the bottom chamber can be measured.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Caption: Experimental workflow for a CCL25-induced chemotaxis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vercirnon for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CCR9 overexpression promotes T-ALL progression by enhancing cholesterol biosynthesis [frontiersin.org]
- 6. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Vercirnon Sodium: A Technical Guide to a Novel Oral Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vercirnon sodium (formerly known as CCX282-B and GSK1605786) is an orally bioavailable small molecule that acts as a potent and selective antagonist of the C-C chemokine receptor type 9 (CCR9). The CCR9-CCL25 axis is a key driver of lymphocyte trafficking to the gastrointestinal tract, implicating it as a therapeutic target for inflammatory bowel diseases (IBD) such as Crohn's disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Introduction
Inflammatory bowel disease is a chronic and relapsing inflammatory condition of the gastrointestinal tract. A key pathological feature of IBD is the excessive recruitment of leukocytes to the intestinal mucosa. The chemokine receptor CCR9 is predominantly expressed on T cells that migrate to the digestive tract, making it a highly specific target for therapeutic intervention in IBD.[1] this compound was developed to specifically block the interaction between CCR9 and its ligand, CCL25, thereby inhibiting the migration and activation of inflammatory cells in the intestine.[2]
Mechanism of Action
This compound is a non-biologic, orally administered allosteric antagonist of CCR9.[3] It binds to an intracellular site on the CCR9 receptor, distinct from the binding site of the natural ligand CCL25. This allosteric modulation prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling pathways that lead to chemotaxis and cellular activation. This targeted mechanism of action offers the potential for a localized anti-inflammatory effect within the gastrointestinal tract.
Preclinical Pharmacology
This compound has demonstrated potent and selective inhibition of CCR9-mediated cellular responses in a variety of in vitro and in vivo models.
In Vitro Efficacy
Vercirnon has been shown to be a potent inhibitor of CCR9-mediated chemotaxis and calcium mobilization in various cell types. The following table summarizes the key in vitro efficacy data.
| Assay Type | Cell Line/Primary Cells | Chemoattractant | IC50 (nM) | Reference(s) |
| Chemotaxis | Molt-4 (human T-cell leukemia) | CCL25 | 3.4 | [4] |
| CCR9-transfected cells | CCL25 | 2.6 - 2.8 | [4] | |
| Primary human T cells | CCL25 | 6.8 | [4] | |
| RA-cultured human T cells in 100% human AB serum | CCL25 | 141 | [4] | |
| Mouse thymocytes | CCL25 | 6.9 | [4] | |
| Rat thymocytes | CCL25 | 1.3 | [4] | |
| Calcium Mobilization | Molt-4 (human T-cell leukemia) | CCL25 | 5.4 | [4] |
Vercirnon is highly selective for CCR9, with IC50 values greater than 10 µM for other chemokine receptors (CCR1-12 and CX3CR1-7).[4]
Preclinical Animal Models
The efficacy of Vercirnon has been evaluated in murine models of colitis that share features with human IBD.
| Animal Model | Treatment Protocol | Key Findings | Reference(s) |
| TNFΔARE ileitis mouse model | Twice daily subcutaneous injections | Significant reduction in intestinal inflammation. | [5] |
| mdr1a-/- mouse model of colitis | 50 mg/kg, twice daily | Significantly decreased wasting and colonic remodeling; reduced levels of inflammatory cytokines in the colon. | [6] |
Experimental Protocols
In Vitro Assays
A modified Boyden chamber assay is a standard method to assess the effect of Vercirnon on CCL25-induced cell migration.
-
Cells: Molt-4 cells, which endogenously express CCR9, are commonly used.
-
Chemoattractant: Recombinant human CCL25 is used as the chemoattractant, typically at a concentration of 100 ng/mL.[6]
-
Procedure:
-
Molt-4 cells are resuspended in assay medium (e.g., RPMI with 0.5% BSA).
-
Vercirnon or vehicle control is pre-incubated with the cells.
-
The lower chamber of the Boyden apparatus is filled with assay medium containing CCL25.
-
The cell suspension is added to the upper chamber, which is separated from the lower chamber by a porous membrane (e.g., 5 µm pore size).
-
The chamber is incubated for a defined period (e.g., 3 hours) at 37°C in a 5% CO2 atmosphere.
-
Migrated cells in the lower chamber are quantified using a fluorescent dye (e.g., CyQuant) or by cell counting.
-
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated by comparing the number of migrated cells in the presence of Vercirnon to the number of migrated cells in the vehicle control.
Intracellular calcium mobilization is a key signaling event downstream of GPCR activation. The Fluorometric Imaging Plate Reader (FLIPR) system is a high-throughput method for measuring these changes.
-
Cells: Molt-4 cells or other CCR9-expressing cells.
-
Reagents:
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Recombinant human CCL25.
-
Vercirnon or vehicle control.
-
-
Procedure:
-
Cells are loaded with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
The loaded cells are plated into a microplate.
-
The microplate is placed in the FLIPR instrument.
-
A baseline fluorescence reading is taken.
-
Vercirnon or vehicle is added to the wells, and the fluorescence is monitored.
-
CCL25 is then added to stimulate the cells, and the change in fluorescence is recorded over time.
-
-
Data Analysis: The increase in fluorescence upon CCL25 stimulation is indicative of calcium mobilization. The inhibitory effect of Vercirnon is determined by the reduction in this fluorescence signal compared to the vehicle control.
Clinical Trials
Vercirnon has been evaluated in a comprehensive Phase III clinical program, known as the SHIELD (Study of an investigational CCR9 anTagonist in Crohn's disease) program.
This was a randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of Vercirnon for the induction of clinical response in patients with moderately to severely active Crohn's disease.[3][7]
-
Patient Population: 608 adult patients with a Crohn's Disease Activity Index (CDAI) score of 220-450. Patients had an inadequate response to conventional therapies, including TNF-α antagonists.[3]
-
Treatment Arms:
-
Vercirnon 500 mg once daily
-
Vercirnon 500 mg twice daily
-
Placebo
-
-
Primary Endpoint: Improvement in clinical response (defined as a decrease in CDAI of at least 100 points) at 12 weeks.[3]
-
Key Secondary Endpoint: Clinical remission (CDAI score less than 150 points) at 12 weeks.[3]
-
Results: The study did not meet its primary or key secondary endpoints.[3][8]
This was a double-blind, active-treatment induction study evaluating two dose regimens of Vercirnon in patients with moderate to severe Crohn's disease.[9]
-
Patient Population: 253 adult patients with moderate to severe Crohn's disease.[9]
-
Treatment Arms:
-
Vercirnon 500 mg once daily
-
Vercirnon 500 mg twice daily
-
-
Duration: 12 weeks.[9]
-
Results:
Pharmacokinetics
Pharmacokinetic studies of Vercirnon have been conducted in healthy volunteers.
-
Absorption: Vercirnon is orally bioavailable.
-
Dose Proportionality: In a study with single ascending oral doses of 250 mg, 500 mg, and 1000 mg in healthy Japanese male subjects, Cmax and AUC parameters increased in a less than dose-proportional manner in the fasted state.[9]
-
Food Effect: Cmax and AUC were on average 20% higher in fed subjects compared to fasted subjects.[9]
Visualizations
Signaling Pathway
Caption: Vercirnon's allosteric antagonism of the CCR9 receptor.
Experimental Workflow: Chemotaxis Assay
Caption: Workflow for a typical in vitro chemotaxis assay.
Conclusion
This compound is a potent and selective oral antagonist of CCR9 that has been extensively studied as a potential treatment for Crohn's disease. Its targeted mechanism of action, which inhibits the migration of inflammatory cells to the gut, represents a promising therapeutic strategy. While the Phase III SHIELD-1 study did not meet its primary endpoint, data from other studies, including SHIELD-4, suggest a potential clinical effect. The detailed preclinical and clinical data, along with the established experimental protocols presented in this guide, provide a valuable resource for researchers and drug development professionals interested in the CCR9-CCL25 axis and the development of novel anti-inflammatory agents. Further investigation may be warranted to explore the full therapeutic potential of Vercirnon and similar molecules.
References
- 1. The TNFΔARE Mouse as a Model of Intestinal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. moleculardevices.com [moleculardevices.com]
- 3. Attenuation of TNF-driven murine ileitis by intestinal expression of the viral immunomodulator CrmD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsk.com [gsk.com]
- 5. researchgate.net [researchgate.net]
- 6. Wnt5a and CCL25 promote adult T-cell acute lymphoblastic leukemia cell migration, invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
Synonyms for Vercirnon Sodium in scientific literature (GSK-1605786, CCX282-B)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vercirnon Sodium, also known as GSK-1605786 and CCX282-B, is a potent and selective small-molecule antagonist of the C-C chemokine receptor 9 (CCR9).[1][2][3] This technical guide provides a comprehensive overview of this compound, including its synonyms, mechanism of action, key experimental data, and detailed protocols for relevant assays. The information is intended to support researchers and professionals in the fields of immunology, gastroenterology, and drug development.
Nomenclature and Synonyms
This compound has been identified in scientific literature and clinical trials under several names. A clear understanding of these synonyms is crucial for a comprehensive literature search and data correlation.
| Type | Name |
| International Nonproprietary Name (INN) | This compound[4] |
| Code Designations | GSK-1605786, GSK-1605786A, CCX282-B[4][5] |
| Trademark Name | Traficet-EN[5] |
| Chemical Name | N-[4-chloro-2-[(1-oxido-4-pyridinyl)carbonyl]phenyl]-4-(1,1-dimethylethyl)-benzenesulfonamide, sodium salt[4] |
| IUPAC Name | sodium (4-tert-butylphenyl)sulfonyl-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]azanide[6] |
Mechanism of Action: The CCR9 Signaling Pathway
This compound exerts its therapeutic effect by antagonizing the CCR9 receptor. CCR9 is a G protein-coupled receptor (GPCR) predominantly expressed on T cells that migrate to the gastrointestinal tract.[7] Its natural ligand is the chemokine CCL25 (also known as TECK), which is highly expressed in the small intestine.
The binding of CCL25 to CCR9 initiates a signaling cascade that leads to the recruitment of immune cells to the gut, a key process in the pathogenesis of inflammatory bowel diseases (IBD) such as Crohn's disease.[3] this compound competitively blocks this interaction, thereby inhibiting the downstream signaling events, including intracellular calcium mobilization and, ultimately, chemotaxis of inflammatory cells.[3]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound, providing a quantitative measure of its potency and efficacy.
In Vitro Potency of this compound
| Assay | Cell Line / Primary Cells | Ligand | IC50 (nM) | Reference(s) |
| CCR9-mediated Ca2+ Mobilization | Molt-4 cells | CCL25 | 5.4 | [8][9] |
| CCR9-mediated Chemotaxis | Molt-4 cells | CCL25 | 3.4 | [8][9] |
| CCR9-mediated Chemotaxis (in 100% human serum) | Molt-4 cells | CCL25 | 33 | [3] |
| CCR9A-mediated Chemotaxis | BaF3 cells | CCL25 | 2.8 | [8] |
| CCR9B-mediated Chemotaxis | BaF3 cells | CCL25 | 2.6 | [8] |
| Chemotaxis of primary CCR9-expressing cells | Human T cells | CCL25 | 6.8 | [8] |
| CCL25-induced mouse thymocyte chemotaxis | Mouse thymocytes | CCL25 | 6.9 | [8] |
| CCL25-induced rat thymocyte chemotaxis | Rat thymocytes | CCL25 | 1.3 | [8] |
Clinical Trial Efficacy in Crohn's Disease (PROTECT-1 Study)
| Endpoint (at Week 12) | Placebo | Vercirnon (250 mg once daily) | Vercirnon (250 mg twice daily) | Vercirnon (500 mg once daily) | Reference(s) |
| Clinical Response (≥70 point drop in CDAI) | - | - | 49% | 60% | [10] |
| Clinical Remission (CDAI ≤150) | - | - | - | - | [10] |
Note: CDAI = Crohn's Disease Activity Index. Detailed remission data was not consistently reported in the provided snippets.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the transient increase in intracellular calcium concentration following GPCR activation.
Objective: To determine the IC50 of this compound for the inhibition of CCL25-induced calcium mobilization in CCR9-expressing cells (e.g., Molt-4).
Materials:
-
Molt-4 cells
-
This compound
-
Recombinant human CCL25
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation: Culture Molt-4 cells to the desired density. On the day of the assay, harvest the cells and resuspend them in assay buffer.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This allows the dye to enter the cells.
-
Compound Incubation: Dispense the dye-loaded cells into the microplate. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Ligand Stimulation and Signal Detection: Place the microplate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject a pre-determined concentration of CCL25 into the wells to stimulate the CCR9 receptor.
-
Data Acquisition: Immediately following ligand injection, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence intensity is used to determine the level of calcium mobilization. Plot the percentage of inhibition against the concentration of this compound to calculate the IC50 value.
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.
Objective: To determine the IC50 of this compound for the inhibition of CCL25-induced chemotaxis of CCR9-expressing cells.
Materials:
-
CCR9-expressing cells (e.g., Molt-4 or primary T cells)
-
This compound
-
Recombinant human CCL25
-
Chemotaxis chamber (e.g., Transwell® plate with appropriate pore size)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell viability stain (e.g., Calcein AM)
-
Fluorescence plate reader
Procedure:
-
Chamber Setup: Add assay medium containing various concentrations of CCL25 to the lower wells of the chemotaxis chamber.
-
Cell Preparation: Resuspend the cells in assay medium. Incubate the cells with varying concentrations of this compound for a specified period (e.g., 30 minutes) at 37°C.
-
Cell Seeding: Add the cell suspension to the upper chamber (the insert) of the chemotaxis plate.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration that allows for cell migration (e.g., 2-4 hours).
-
Quantification of Migrated Cells: After incubation, remove the non-migrated cells from the top of the insert. The migrated cells in the lower chamber can be quantified by lysing the cells and adding a fluorescent dye that binds to nucleic acids or by pre-labeling the cells with a fluorescent dye like Calcein AM and measuring the fluorescence in the bottom well.
-
Data Analysis: Calculate the percentage of inhibition of cell migration for each concentration of this compound and determine the IC50 value.
In Vivo Studies in TNFΔARE Mouse Model
The TNFΔARE mouse model is a well-established preclinical model for Crohn's disease-like ileitis. These mice have a deletion in the AU-rich element of the TNF-α gene, leading to overexpression of TNF-α and spontaneous development of intestinal inflammation.[11]
Objective: To evaluate the efficacy of this compound in reducing intestinal inflammation in the TNFΔARE mouse model.
Animal Model:
-
TNFΔARE mice and wild-type littermate controls.
Experimental Design:
-
Treatment Groups: Mice are typically divided into a vehicle control group and one or more this compound treatment groups at different dosages (e.g., 10 mg/kg and 50 mg/kg).[8]
-
Drug Administration: this compound is administered, for example, subcutaneously twice daily, starting at an early age (e.g., 2 weeks) and continuing for a specified duration (e.g., until 12 weeks of age).[8]
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and the terminal ileum is collected for analysis.
-
Histological Assessment: Intestinal tissues are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess the degree of inflammation, including cellular infiltration, villous blunting, and other pathological changes.
-
Scoring: A histological scoring system is used to quantify the severity of inflammation.
-
Data Analysis: The histological scores of the this compound-treated groups are compared to the vehicle-treated group to determine the therapeutic effect.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the CCR9 receptor. Its ability to inhibit the CCR9/CCL25 signaling axis has been demonstrated in a variety of in vitro and preclinical models. While clinical trials in Crohn's disease have been conducted, the development of this compound has faced challenges. Nevertheless, the extensive preclinical data and the detailed understanding of its mechanism of action make this compound a valuable tool for researchers investigating the role of CCR9 in inflammatory diseases and for the development of future therapeutics targeting this pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. GSK-1605786, a selective small-molecule antagonist of the CCR9 chemokine receptor for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of CCX282-B, an orally bioavailable antagonist of the CCR9 chemokine receptor, for treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C22H20ClN2NaO4S | CID 140650927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A randomized controlled trial of the efficacy and safety of CCX282-B, an orally-administered blocker of chemokine receptor CCR9, for patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Attenuation of TNF-driven murine ileitis by intestinal expression of the viral immunomodulator CrmD - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Vercirnon Sodium: Detailed Synthesis and Purification Protocols for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and purification of Vercirnon Sodium, a potent and selective CCR9 antagonist. The information compiled herein is intended for research and development purposes.
Introduction
This compound, also known as GSK1605786A, is a small molecule antagonist of the C-C chemokine receptor 9 (CCR9). CCR9 is predominantly expressed on T cells that home to the small intestine and has been implicated in the pathogenesis of inflammatory bowel diseases, such as Crohn's disease. By blocking the interaction of CCR9 with its ligand, CCL25 (TECK), this compound inhibits the trafficking of pathogenic T cells to the gut, thereby reducing inflammation.
This document outlines the chemical synthesis of the Vercirnon free base, N-(4-chloro-2-benzoylphenyl)-4-(tert-butyl)benzenesulfonamide, and its subsequent conversion to the sodium salt. Detailed purification protocols are also provided to ensure high purity of the final compound for research applications.
Synthesis of Vercirnon (Free Base)
The synthesis of Vercirnon can be achieved through a two-step process involving the synthesis of key intermediates followed by a final coupling reaction.
Synthesis of Intermediates
The primary intermediates required for the synthesis of Vercirnon are 2-amino-5-chlorobenzophenone (B30270) and 4-(tert-butyl)benzenesulfonyl chloride.
2.1.1. Synthesis of 2-amino-5-chlorobenzophenone
This intermediate can be synthesized via a Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride.
Experimental Protocol:
-
To a solution of p-chloroaniline in a suitable solvent (e.g., tetrachloroethane), add a Lewis acid catalyst such as boron trichloride.
-
Add benzonitrile (B105546) and aluminum chloride to the mixture under cooling.
-
Reflux the reaction mixture for several hours.
-
After cooling, quench the reaction with dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., methylene (B1212753) chloride).
-
Evaporate the organic layer and treat the residue with ethanol (B145695) and sodium hydroxide (B78521) solution to hydrolyze any remaining benzonitrile.
-
Extract the product again with an organic solvent.
-
Purify the crude product by column chromatography on alumina, eluting with a non-polar solvent like benzene.
-
Recrystallize the purified 2-amino-5-chlorobenzophenone from a suitable solvent such as ether.
2.1.2. Synthesis of 4-(tert-butyl)benzenesulfonyl chloride
This intermediate is prepared by the chlorosulfonation of tert-butylbenzene (B1681246).
Experimental Protocol:
-
React tert-butylbenzene with chlorosulfonic acid.
-
Alternatively, treat 4-tert-butylbenzenesulfonic acid with a chlorinating agent like thionyl chloride, optionally in the presence of a catalyst such as N,N-dimethylformamide (DMF).
-
If using thionyl chloride, dissolve 4-tert-butylbenzenesulfonic acid in a solvent like dichloromethane.
-
Add thionyl chloride and reflux the mixture for several hours.
-
After cooling, wash the organic layer with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Concentrate the solution under reduced pressure to obtain the crude 4-(tert-butyl)benzenesulfonyl chloride.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/water).
Final Synthesis of N-(4-chloro-2-benzoylphenyl)-4-(tert-butyl)benzenesulfonamide
The final step involves the coupling of the two intermediates.
Experimental Protocol:
-
Dissolve 2-amino-5-chlorobenzophenone in a suitable aprotic solvent, such as pyridine (B92270) or dichloromethane, and cool in an ice bath.
-
Slowly add 4-(tert-butyl)benzenesulfonyl chloride to the solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture.
-
If pyridine is used as a solvent, extract the residue with water and an organic solvent like ethyl acetate (B1210297).
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude Vercirnon free base.
Purification of Vercirnon (Free Base)
Purification of the crude Vercirnon is crucial to remove unreacted starting materials and byproducts.
Experimental Protocol:
-
Column Chromatography:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the solution onto a silica (B1680970) gel column.
-
Elute the column with a gradient of ethyl acetate in a non-polar solvent like hexane.
-
Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent to yield the purified Vercirnon free base.
-
-
Recrystallization:
-
Dissolve the product from chromatography in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water or isopropanol/water).[1]
-
Allow the solution to cool slowly to room temperature to facilitate the formation of well-defined crystals.[1]
-
Further cool the mixture in an ice bath to maximize crystal precipitation.[1]
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[1]
-
Dry the crystals under vacuum to obtain pure N-(4-chloro-2-benzoylphenyl)-4-(tert-butyl)benzenesulfonamide.
-
Synthesis of this compound
The final step is the formation of the sodium salt of Vercirnon.
Experimental Protocol:
-
Dissolve the purified Vercirnon free base in a suitable alcohol, such as ethanol or methanol.
-
Add a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium methoxide, dissolved in water or the corresponding alcohol.
-
Stir the mixture at room temperature.
-
The sodium salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The resulting solid is this compound.
Purification of this compound
Experimental Protocol:
-
Recrystallization:
-
The crude this compound can be recrystallized from a suitable solvent system. The choice of solvent will depend on the solubility characteristics of the salt.
-
Commonly used solvents for the recrystallization of sodium salts of sulfonamides include alcoholic solutions or mixtures of organic solvents and water.
-
Dissolve the crude salt in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration, wash with a cold solvent, and dry under vacuum.
-
Data Presentation
| Parameter | Synthesis of 2-amino-5-chlorobenzophenone | Synthesis of 4-(tert-butyl)benzenesulfonyl chloride | Final Synthesis of Vercirnon (Free Base) |
| Key Reagents | p-chloroaniline, benzoyl chloride, Lewis acid | tert-butylbenzene, chlorosulfonic acid or thionyl chloride | 2-amino-5-chlorobenzophenone, 4-(tert-butyl)benzenesulfonyl chloride |
| Reaction Type | Friedel-Crafts Acylation | Chlorosulfonation | Nucleophilic Acyl Substitution |
| Purification Method | Column Chromatography, Recrystallization | Recrystallization | Column Chromatography, Recrystallization |
| Parameter | Formation of this compound | Purification of this compound |
| Key Reagents | Vercirnon (Free Base), Sodium Hydroxide/Methoxide | - |
| Reaction Type | Acid-Base Reaction / Salt Formation | - |
| Purification Method | - | Recrystallization |
Visualizations
Caption: Synthetic pathway of this compound.
Caption: Purification workflow for this compound.
References
Application Notes and Protocols for the Quantification of Vercirnon Sodium in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Vercirnon Sodium in biological matrices, primarily human plasma. The protocols described are based on established principles of bioanalytical method development, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV). While specific validated methods for this compound are not publicly available, these notes offer robust starting points for developing and validating such assays in a research or clinical setting.
Introduction to this compound
Vercirnon (also known as GSK-1605786) is a selective antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] CCR9 is a G protein-coupled receptor that, upon binding its ligand CCL25, mediates the migration of lymphocytes to the small intestine.[2][3] By blocking this interaction, Vercirnon inhibits the trafficking of inflammatory cells to the gut, a key mechanism in the pathology of Crohn's disease.[2] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.
Signaling Pathway of Vercirnon's Target: CCR9
Vercirnon acts as an antagonist at the CCR9 receptor, thereby inhibiting the downstream signaling cascade initiated by the natural ligand, CCL25. This ultimately blocks lymphocyte chemotaxis.
Caption: Vercirnon blocks CCL25 binding to CCR9, inhibiting downstream signaling and lymphocyte migration.
Application Note 1: Quantification of this compound in Human Plasma by LC-MS/MS
This method provides a highly sensitive and selective approach for the quantification of this compound in human plasma, suitable for pharmacokinetic studies.
Experimental Protocol: LC-MS/MS
A generic workflow for sample analysis is outlined below. Optimization is required for specific instrumentation and laboratory conditions.
Caption: A typical bioanalytical workflow for quantifying this compound using LC-MS/MS.
1.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS), e.g., Vercirnon-d4 (if available) or a structurally similar compound.[4]
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
1.2. Sample Preparation: Protein Precipitation (PPT) Protein precipitation is a rapid and effective method for sample cleanup in plasma.[4][5]
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
1.3. Chromatographic and Mass Spectrometric Conditions (Suggested Starting Points)
| Parameter | Suggested Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS. |
| Collision Energy (CE) | To be optimized for each MRM transition. |
Data Presentation: Method Validation Summary (Illustrative)
The method should be validated according to regulatory guidelines (e.g., FDA).[6] The following tables represent how validation data would be presented.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | r² | Weighting |
| This compound | 1 - 1000 | >0.995 | 1/x² |
Table 2: Precision and Accuracy (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | <15% | ±15% | <15% | ±15% |
| Low | 3 | <15% | ±15% | <15% | ±15% |
| Medium | 100 | <15% | ±15% | <15% | ±15% |
| High | 800 | <15% | ±15% | <15% | ±15% |
Application Note 2: Quantification of this compound in Human Plasma by HPLC-UV
This method is suitable for applications where the high sensitivity of LC-MS/MS is not required, such as in the analysis of formulations or for higher concentration pharmacokinetic samples. As Vercirnon is a sulfonamide derivative, methods for similar compounds can be adapted.[7][8]
Experimental Protocol: HPLC-UV
1.1. Materials and Reagents
-
This compound reference standard
-
Internal standard (a structurally similar and stable compound with a distinct retention time)
-
Human plasma (with anticoagulant)
-
Methanol, Acetonitrile (HPLC grade)
-
Phosphoric acid or Triethylamine (for pH adjustment)
-
Extraction solvents: e.g., Ethyl acetate, Diethyl ether[9]
-
Water (HPLC grade)
1.2. Sample Preparation: Liquid-Liquid Extraction (LLE) LLE is a classic technique for cleaning up complex biological samples.[9][10]
-
Pipette 500 µL of plasma into a glass tube.
-
Add 50 µL of internal standard working solution.
-
Add 100 µL of a basifying agent (e.g., 1 M NaOH) to adjust the pH and ensure Vercirnon is in its non-ionized form.
-
Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the HPLC mobile phase.
-
Inject into the HPLC system.
Caption: Logical flow of the Liquid-Liquid Extraction (LLE) procedure for sample cleanup.
1.3. HPLC Conditions (Suggested Starting Points)
| Parameter | Suggested Condition |
| HPLC System | Standard HPLC with UV/PDA Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Phosphate Buffer (e.g., 20 mM, pH 6.5) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a wavelength of maximum absorbance for Vercirnon (to be determined by UV scan). |
| Injection Volume | 20 µL |
Data Presentation: Method Validation Summary (Illustrative)
Table 3: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Resolution | > 2.0 (between analyte and IS) |
Table 4: Recovery
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) |
| Low | 50 | > 85% |
| Medium | 500 | > 85% |
| High | 4000 | > 85% |
Alternative Sample Preparation: Solid-Phase Extraction (SPE)
For both LC-MS/MS and HPLC-UV, Solid-Phase Extraction (SPE) can offer a more controlled and often cleaner extraction than LLE or PPT.[11][12][13] A mixed-mode cation exchange (MCX) sorbent could be effective for Vercirnon, given its chemical structure.
Protocol Outline:
-
Condition: Flush the SPE cartridge with methanol, followed by water.
-
Load: Load the pre-treated plasma sample (acidified to ensure the analyte is charged).
-
Wash: Wash with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute: Elute Vercirnon with a small volume of organic solvent containing a base (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate and Reconstitute: Proceed as with the LLE protocol.
Conclusion
The protocols and application notes provided here offer a comprehensive starting point for researchers to develop and validate robust analytical methods for quantifying this compound in biological samples. The choice between LC-MS/MS and HPLC-UV will depend on the required sensitivity, selectivity, and available instrumentation. For all methods, thorough validation is essential to ensure the reliability and accuracy of the generated data in support of drug development and clinical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noncanonical roles of chemokine regions in CCR9 activation revealed by structural modeling and mutational mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. researchgate.net [researchgate.net]
- 9. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 10. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. agilent.com [agilent.com]
Vercirnon Sodium: Application Notes and Protocols for In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vercirnon Sodium (also known as GSK-1605786A or CCX282-B) is a potent and selective antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2][3][4] CCR9, a G protein-coupled receptor, plays a crucial role in the migration of T cells to the gastrointestinal tract, a process mediated by its specific ligand, CCL25 (TECK).[5][6][7] By blocking the CCR9/CCL25 interaction, this compound effectively inhibits the trafficking of these immune cells, making it a significant compound for research in inflammatory bowel diseases such as Crohn's disease.[4][5][7] These application notes provide detailed protocols for the preparation of this compound solutions and its use in various in vitro cell culture assays to assess its biological activity.
Chemical Properties and Storage
| Property | Value | Reference |
| Synonyms | GSK-1605786A, CCX282-B, Traficet-EN | [2][4][8] |
| Molecular Formula | C₂₂H₂₀ClN₂NaO₄S | [1] |
| Molecular Weight | 466.91 g/mol | [1] |
| Solubility | DMSO: 100 mg/mL (214.17 mM) | [1] |
| Storage of Stock Solution | Store at -80°C for up to 6 months or at -20°C for up to 1 month (under nitrogen). | [9] |
Quantitative Data: In Vitro Activity of this compound
The following tables summarize the reported in vitro efficacy of this compound in various functional assays.
Table 1: Inhibition of Chemotaxis
| Cell Type | Species | Assay Conditions | IC₅₀ (nM) | Reference |
| Molt-4 | Human | CCL25-mediated chemotaxis | 3.4 | [2][3] |
| Primary CCR9-expressing cells | Human | CCL25-mediated chemotaxis | 6.8 | [2][3] |
| Retinoic acid-cultured T cells | Human | CCL25-mediated chemotaxis in 100% human AB serum | 141 | [2] |
| Thymocytes | Mouse | CCL25-induced chemotaxis | 6.9 | [2] |
| Thymocytes | Rat | CCL25-induced chemotaxis | 1.3 | [2] |
| CCR9A splice form transfectants | Not Specified | CCL25-directed chemotaxis | 2.8 | [2][3] |
| CCR9B splice form transfectants | Not Specified | CCL25-directed chemotaxis | 2.6 | [2][3] |
Table 2: Inhibition of Calcium Mobilization
| Cell Type | Species | Assay Conditions | IC₅₀ (nM) | Reference |
| Molt-4 | Human | CCR9-mediated Ca²⁺ mobilization | 5.4 | [2][3] |
Signaling Pathway
This compound acts as an antagonist at the CCR9 receptor. The binding of the natural ligand, CCL25, to CCR9 typically initiates a signaling cascade that promotes cell migration, proliferation, and survival. This process is largely mediated through the Gαi subunit of the G protein, leading to the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway. This compound, by blocking CCL25 binding, inhibits these downstream effects.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 214.17 µL of DMSO to 1 mg of this compound).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[9]
Note: It is crucial to use anhydrous DMSO to prevent degradation of the compound.
Preparation of Working Solutions for Cell Culture
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium (e.g., RPMI-1640, DMEM) appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation, it is recommended to first prepare an intermediate dilution of the stock solution in the cell culture medium before making the final dilutions.
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your specific cell line (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
-
In Vitro T-Cell Chemotaxis Assay
This protocol is adapted for evaluating the inhibitory effect of this compound on the migration of CCR9-expressing T cells (e.g., Molt-4) towards a CCL25 gradient.
Materials:
-
CCR9-expressing T-cell line (e.g., Molt-4)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human CCL25
-
This compound working solutions
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well companion plates
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture Molt-4 cells in complete medium until they reach the logarithmic growth phase.
-
On the day of the assay, harvest the cells and wash them once with serum-free medium.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol, if using a fluorescence-based readout.
-
-
Assay Setup:
-
Prepare the chemoattractant solution by diluting recombinant human CCL25 in serum-free medium to a final concentration that induces optimal migration (this should be determined empirically, but a starting point is 100 ng/mL).
-
Add 600 µL of the CCL25 solution (or serum-free medium as a negative control) to the lower chambers of the 24-well plate.
-
Prepare cell suspensions containing different concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO). Pre-incubate the cells with the compound for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension (containing 1 x 10⁵ cells) to the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 2-4 hours. The optimal incubation time should be determined empirically.
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
To quantify the migrated cells in the lower chamber:
-
Fluorescence-based: Directly read the fluorescence of the lower chamber using a fluorescence plate reader.
-
Cell counting-based: Collect the cell suspension from the lower chamber and count the cells using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
Calculate the percentage of migration for each condition relative to the total number of cells added to the insert.
-
Plot the percentage of migration against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.
-
Disclaimer
This document is intended for research use only. The protocols and information provided are based on currently available literature and should be adapted and optimized for specific experimental conditions and cell lines. It is the responsibility of the end-user to ensure the accuracy and validity of their results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of CCX282-B, an orally bioavailable antagonist of the CCR9 chemokine receptor, for treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. researchgate.net [researchgate.net]
- 6. The role of chemokine receptor 9/chemokine ligand 25 signaling: From immune cells to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Randomized Controlled Trial of the Efficacy and Safety of CCX282-B, an Orally-Administered Blocker of Chemokine Receptor CCR9, for Patients with Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vercirnon - AdisInsight [adisinsight.springer.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Note: Assessing the Inhibitory Effect of Vercirnon Sodium on Intracellular Ca2+ Mobilization
Introduction
Intracellular calcium (Ca2+) is a critical second messenger that regulates a vast array of cellular processes, including gene transcription, cell proliferation, and immune responses. The precise control of intracellular Ca2+ concentration is maintained by a coordinated interplay between release from intracellular stores, such as the endoplasmic reticulum (ER), and influx from the extracellular environment. One of the key mechanisms for Ca2+ influx in non-excitable cells is store-operated calcium entry (SOCE). SOCE is activated upon depletion of ER Ca2+ stores, leading to the activation of Ca2+ release-activated Ca2+ (CRAC) channels in the plasma membrane.[1][2][3]
Vercirnon (B1683812) is an orally bioavailable antagonist of the C-C chemokine receptor type 9 (CCR9).[4][5][6] The binding of the chemokine CCL25 to CCR9 activates intracellular signaling pathways that can lead to Ca2+ mobilization.[4][7] Vercirnon has been shown to inhibit CCR9-mediated Ca2+ mobilization in MOLT-4 cells.[6] By blocking the CCR9 receptor, vercirnon is intended to control inappropriate immune responses, such as those underlying inflammatory bowel disease (IBD).[5] This application note provides a detailed protocol to assess the inhibitory activity of Vercirnon Sodium on Ca2+ mobilization in a relevant cell line.
The protocol described herein utilizes a "Ca2+ add-back" assay format.[2] Cells are first treated with thapsigargin (B1683126), an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, in a Ca2+-free medium.[8][9][10] This leads to the depletion of ER Ca2+ stores and the subsequent activation of SOCE channels.[8][9][10] The reintroduction of extracellular Ca2+ then allows for the measurement of Ca2+ influx specifically through these opened channels.[2] The inhibitory effect of this compound on this Ca2+ influx can then be quantified.
Principle of the Assay
This protocol employs a fluorescent Ca2+ indicator, such as Fluo-4 AM, to measure changes in intracellular Ca2+ concentration.[11][12] Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to the active, cell-impermeant Fluo-4.[13] Upon binding to Ca2+, the fluorescence intensity of Fluo-4 increases significantly, allowing for the real-time monitoring of intracellular Ca2+ levels using a fluorescence plate reader or microscope.[12][14] The assay will be performed in a 96-well format, suitable for high-throughput screening of various concentrations of this compound.[15]
Experimental Protocol
Materials and Reagents
-
Cell Line: Jurkat T-lymphocytes (or other suitable cell line expressing CCR9)
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Thapsigargin (TG): Prepare a 1 mM stock solution in DMSO.
-
Fluo-4 AM: Prepare a 1 mM stock solution in anhydrous DMSO.
-
Pluronic F-127: Prepare a 20% (w/v) solution in anhydrous DMSO.
-
Ionomycin: Prepare a 1 mM stock solution in DMSO.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Buffer (Ca2+-free): Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 0.62 mM MgSO4, 10 mM HEPES, 6 mM glucose, pH 7.4) without CaCl2.
-
Assay Buffer (with Ca2+): KRH buffer containing 1.8 mM CaCl2.
-
Probenecid (B1678239): Prepare a 250 mM stock solution in 1 M NaOH.
-
96-well black, clear-bottom microplates.
Procedure
-
Cell Culture and Plating:
-
Culture Jurkat cells in suspension in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
On the day of the assay, harvest cells by centrifugation (200 x g for 5 minutes).
-
Resuspend the cell pellet in cell culture medium and adjust the cell density to 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well black, clear-bottom microplate (1 x 10^5 cells/well).
-
Centrifuge the plate at 200 x g for 3 minutes to settle the cells at the bottom of the wells.
-
-
Fluo-4 AM Loading:
-
Prepare the Fluo-4 loading solution by adding 2 µL of 1 mM Fluo-4 AM and 2 µL of 20% Pluronic F-127 to 1 mL of Ca2+-free KRH buffer. If your cell line expresses organic anion transporters, add probenecid to a final concentration of 2.5 mM to prevent dye extrusion.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the Fluo-4 loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing and Compound Incubation:
-
After incubation, gently wash the cells twice with 100 µL of Ca2+-free KRH buffer to remove excess dye.
-
Prepare serial dilutions of this compound in Ca2+-free KRH buffer.
-
Add 50 µL of the diluted this compound solutions to the respective wells. For control wells, add 50 µL of Ca2+-free KRH buffer with the corresponding DMSO concentration.
-
Incubate the plate at room temperature for 20 minutes in the dark.
-
-
Thapsigargin Treatment:
-
Prepare a working solution of thapsigargin in Ca2+-free KRH buffer (e.g., 2 µM for a final concentration of 1 µM).
-
Add 50 µL of the thapsigargin solution to all wells except for the negative control wells (which should receive 50 µL of Ca2+-free KRH buffer).
-
Incubate for 10 minutes at room temperature in the dark to allow for ER store depletion.
-
-
Measurement of Ca2+ Influx:
-
Set up the fluorescence plate reader (e.g., FlexStation®) to measure fluorescence intensity at an excitation wavelength of 494 nm and an emission wavelength of 516 nm.
-
Record a baseline fluorescence reading for 30-60 seconds.
-
Add 50 µL of KRH buffer containing CaCl2 (to achieve a final concentration of 1.8 mM Ca2+) to all wells simultaneously using the instrument's integrated fluidics or a multichannel pipette.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 300 seconds.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after the addition of CaCl2.
-
Normalize the data by expressing the response in each this compound-treated well as a percentage of the response in the control (thapsigargin-only) wells.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Data Presentation
Table 1: Hypothetical Inhibitory Effect of this compound on Thapsigargin-Induced Ca2+ Influx
| This compound (nM) | Mean Peak Fluorescence (RFU) | Standard Deviation | % Inhibition |
| 0 (Control) | 15,000 | 850 | 0 |
| 1 | 13,500 | 780 | 10 |
| 3 | 11,250 | 650 | 25 |
| 10 | 7,500 | 430 | 50 |
| 30 | 4,500 | 260 | 70 |
| 100 | 2,250 | 150 | 85 |
| 300 | 1,500 | 90 | 90 |
Table 2: Summary of this compound Potency
| Parameter | Value |
| IC50 | 10 nM |
| Hill Slope | 1.2 |
| Max Inhibition | 90% |
Visualizations
Caption: this compound's inhibition of the CCR9 signaling pathway.
Caption: Step-by-step experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Progress in structure-based drug development targeting chemokine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study on thapsigargin-induced calcium ion and cation influx pathways in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line [frontiersin.org]
- 10. Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 13. Calcium Indicators | AAT Bioquest [aatbio.com]
- 14. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 15. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Vercirnon Sodium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vercirnon Sodium (also known as GSK1605786A) is a potent and selective antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] As a therapeutic candidate, accurate and precise analytical methods are essential for its quantification in various stages of drug development, including formulation, quality control, and stability testing. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of pharmaceutical compounds.
This document provides a representative HPLC method for the analysis of this compound. It should be noted that as of the latest search, a specific, validated HPLC method for this compound is not publicly available. The following protocol is a proposed method based on common practices for the analysis of similar sodium salt compounds and should be subject to full validation by the end-user.
Chemical Information
| Property | Value |
| Molecular Formula | C22H20ClN2NaO4S[1][3][4] |
| Molecular Weight | 466.91 g/mol [1][4] |
| CAS Number | 886214-18-2[1] |
| Synonyms | GSK1605786A, CCX282-B, Traficet-EN[1][2][3][5] |
Proposed HPLC Method
The following HPLC parameters are proposed for the analysis of this compound and are based on methods developed for other sodium-containing pharmaceutical compounds.
| Parameter | Proposed Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1M phosphate (B84403) buffer (pH 6.8) in a 60:40 (v/v) ratio |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV-Vis Detector at 254 nm |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in the mobile phase and make up to the mark. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Preparation of Sample Solutions
-
For Bulk Drug: Accurately weigh a quantity of the this compound bulk powder, dissolve it in the mobile phase to a known concentration (e.g., 0.1 mg/mL), and filter through a 0.45 µm syringe filter before injection.
-
For Dosage Forms (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer an accurately weighed portion of the powder, equivalent to a specific amount of this compound, into a volumetric flask. Add the mobile phase, sonicate to dissolve the active ingredient, and then dilute to the mark. Centrifuge or filter the solution to remove excipients before injection.
3. HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Record the chromatograms and integrate the peak areas.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following table presents hypothetical data that could be obtained from the proposed HPLC method. This data is for illustrative purposes only and would need to be confirmed by experimental validation.
| Parameter | Expected Value |
| Retention Time | ~ 5.2 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Signaling Pathway
Vercirnon is an antagonist of the CCR9 receptor. The binding of the natural ligand, CCL25, to CCR9 on immune cells such as T-lymphocytes is a key step in the inflammatory cascade associated with certain autoimmune diseases. Vercirnon blocks this interaction.
Caption: Vercirnon's mechanism of action as a CCR9 antagonist.
Experimental Workflow
The following diagram outlines the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis of this compound.
References
Vercirnon Sodium: Comprehensive Application Notes and Protocols for Laboratory Storage and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and experimental protocols for the appropriate storage, handling, and stability assessment of Vercirnon Sodium in a laboratory setting. This compound, a potent and selective CCR9 antagonist, requires careful management to ensure its integrity and performance in research and development applications. The following protocols are based on established principles of pharmaceutical stability testing and are intended to guide researchers in generating robust and reliable data.
Chemical and Physical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value |
| Molecular Formula | C₂₂H₂₀ClN₂NaO₄S |
| Molecular Weight | 466.91 g/mol |
| Appearance | Solid (form may vary) |
| Solubility | Soluble in DMSO |
| Storage (Solid) | 2-8°C (sealed from moisture) |
| Storage (in DMSO) | -20°C (up to 1 year); -80°C (up to 2 years) |
Recommended Storage Conditions
Proper storage is critical to maintain the stability and purity of this compound. The following conditions are recommended based on general guidelines for pharmaceutical compounds and available supplier information.
Solid State Storage
This compound in its solid form should be stored in a tightly sealed container at 2-8°C . It is crucial to protect the compound from moisture to prevent potential degradation and changes in physical form. For long-term storage, maintaining a controlled, low-humidity environment is advisable.
Solution Storage
Stock solutions of this compound, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be stored frozen to minimize degradation. For short-term storage (up to one year), -20°C is recommended. For longer-term archival purposes (up to two years), storage at -80°C is preferable. Aliquoting stock solutions into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Experimental Protocols for Stability Assessment
The following protocols outline the procedures for conducting comprehensive stability studies on this compound. These studies are designed to evaluate the intrinsic stability of the molecule and to identify potential degradation pathways.
Long-Term and Accelerated Stability Testing
These studies assess the stability of this compound under recommended and stressed storage conditions, respectively.
Methodology:
-
Sample Preparation: Prepare multiple, identical samples of this compound in the desired form (solid or in solution) and in the intended container closure system.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
-
-
Analysis: At each time point, analyze the samples for appearance, purity (using a stability-indicating analytical method such as HPLC), and the presence of any degradation products.
Data Presentation:
| Condition | Time Point (Months) | Appearance | Purity (%) | Degradation Products (%) |
| 25°C / 60% RH | 0 | |||
| 3 | ||||
| 6 | ||||
| ... | ||||
| 40°C / 75% RH | 0 | |||
| 3 | ||||
| 6 |
Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 24 hours.
-
Photostability: Expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
-
Sample Preparation: Prepare solutions of this compound (e.g., in a suitable solvent like a mixture of acetonitrile (B52724) and water) and expose them to the stress conditions.
-
Analysis: Analyze the stressed samples using a suitable analytical technique (e.g., HPLC-UV/MS) to separate and identify the parent compound and any degradation products.
Data Presentation:
| Stress Condition | This compound Remaining (%) | Major Degradation Products (Retention Time/m/z) |
| Control | ||
| Acid Hydrolysis | ||
| Base Hydrolysis | ||
| Oxidation | ||
| Thermal | ||
| Photolytic |
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and separating it from any impurities or degradation products.
Proposed HPLC Method Parameters (to be optimized and validated):
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV-Vis scan (e.g., 254 nm) |
| Injection Volume | 10 µL |
Visualizations
CCR9 Signaling Pathway
This compound is an antagonist of the C-C chemokine receptor type 9 (CCR9). The binding of its natural ligand, CCL25, to CCR9 triggers a cascade of intracellular signaling events that are implicated in the trafficking of immune cells to the small intestine.
Application Notes and Protocols for Vercirnon Sodium Dosage Calculations in Animal Studies
Introduction
Vercirnon sodium is an antagonist of the C-C chemokine receptor type 9 (CCR9), which was investigated for the treatment of Crohn's disease.[1][2] While this compound progressed to Phase III clinical trials in humans, publicly available literature from the conducted searches does not provide specific dosage details from preclinical animal studies. The clinical trials in patients with moderately-to-severely active Crohn's disease did not meet their primary endpoints.[3][4]
These application notes and protocols are designed for researchers, scientists, and drug development professionals to provide a framework for calculating dosages for animal studies based on established principles of interspecies allometric scaling. The following sections detail the methodologies for converting doses between species using Body Surface Area (BSA) normalization, a widely accepted method in preclinical toxicology and pharmacology.[5][6][7]
Data Presentation: Interspecies Dose Conversion Factors
The conversion of drug doses between different species is most accurately performed by normalizing to body surface area (BSA), rather than direct extrapolation based on body weight.[7] The Km factor, which is calculated by dividing the average body weight by the BSA for a given species, is used for this conversion.[8]
Table 1: Species Km Factors for Dose Conversion [5][8]
| Species | Body Weight (kg) | Km Factor | To Convert from Human Dose (mg/kg) to Animal Dose (mg/kg) |
| Human | 60 | 37 | - |
| Mouse | 0.02 | 3 | Multiply by 12.3 |
| Rat | 0.15 | 6 | Multiply by 6.2 |
| Hamster | 0.08 | 5 | Multiply by 7.4 |
| Guinea Pig | 0.40 | 8 | Multiply by 4.6 |
| Rabbit | 1.8 | 12 | Multiply by 3.1 |
| Dog | 10 | 20 | Multiply by 1.8 |
| Monkey (Rhesus) | 3 | 12 | Multiply by 3.1 |
| Minipig | 40 | 35 | Multiply by 1.1 |
Experimental Protocols
Protocol 1: Calculation of Animal Equivalent Dose (AED) from Human Equivalent Dose (HED)
This protocol outlines the steps to estimate an appropriate starting dose for animal studies based on a known human dose.
Objective: To calculate the Animal Equivalent Dose (AED) in mg/kg from a known Human Equivalent Dose (HED) in mg/kg.
Principle: The dose is first converted from mg/kg to mg/m² in humans and then converted back to mg/kg for the target animal species using the respective Km factors.
Procedure:
-
Obtain the Human Equivalent Dose (HED) in mg/kg. For this compound, human clinical trials investigated doses of 500 mg once or twice daily.[2][3][4] For a 60 kg human, a 500 mg dose is approximately 8.33 mg/kg.
-
Convert the HED to a dose in mg/m² for humans.
-
Formula: Human Dose (mg/m²) = HED (mg/kg) x Human Km
-
Example: 8.33 mg/kg x 37 = 308.21 mg/m²
-
-
Convert the human dose in mg/m² to the Animal Equivalent Dose (AED) in mg/kg for the target species.
-
Formula: AED (mg/kg) = Human Dose (mg/m²) / Animal Km
-
Example for a Rat (Km = 6): 308.21 mg/m² / 6 = 51.37 mg/kg
-
-
Alternatively, use the conversion factor directly from Table 1.
-
Formula: AED (mg/kg) = HED (mg/kg) x Conversion Factor
-
Example for a Rat: 8.33 mg/kg x 6.2 = 51.65 mg/kg
-
Protocol 2: General Preclinical Toxicology Study Design
Preclinical toxicology studies are essential to determine the safety profile of a new drug candidate before human trials.[9] These studies are conducted following specific guidelines from regulatory bodies like the FDA and EMA.[9]
Objective: To assess the safety and tolerability of a test article in a relevant animal model.
Methodology:
-
Dose Range Finding (DRF) Study:
-
Administer a wide range of single doses to a small number of animals to determine the maximum tolerated dose (MTD).
-
Observe animals for clinical signs of toxicity and mortality.
-
-
Repeated-Dose Toxicity Study:
-
Based on the DRF study, select multiple dose levels (low, mid, high).
-
Administer the test article to groups of animals daily for a specified duration (e.g., 28 days).
-
Include a control group receiving the vehicle only.
-
Monitor clinical signs, body weight, and food consumption.
-
Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at designated time points.
-
At the end of the study, perform a complete necropsy and collect tissues for histopathological examination.
-
-
Toxicokinetic (TK) Analysis:
-
Collect blood samples at multiple time points after dosing to determine the absorption, distribution, metabolism, and excretion (ADME) of the drug.[10]
-
Analyze plasma concentrations of the parent drug and any major metabolites.
-
Mandatory Visualizations
Caption: Workflow for calculating Animal Equivalent Dose (AED).
Caption: General workflow for a preclinical toxicology study.
References
- 1. Vercirnon for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Randomised clinical trial: vercirnon, an oral CCR9 antagonist, vs. placebo as induction therapy in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gsk.com [gsk.com]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conversion between animals and human [targetmol.com]
- 9. Preclinical toxicology studies | CRO Services [oncodesign-services.com]
- 10. medicilon.com [medicilon.com]
Application Notes and Protocols: Vercirnon Sodium in Gut Inflammation Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vercirnon Sodium, also known as CCX282-B or GSK-1605786, is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 9 (CCR9). The interaction between CCR9 and its unique ligand, C-C motif chemokine ligand 25 (CCL25), plays a crucial role in the migration of lymphocytes to the intestinal tract.[1][2][3][4] Elevated levels of CCL25 in the inflamed gut lead to the recruitment of CCR9-expressing immune cells, contributing to the pathogenesis of inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis.[5][6][7] this compound, by blocking this interaction, has been investigated as a therapeutic agent to mitigate gut inflammation. These application notes provide an overview of the use of this compound in preclinical gut inflammation research models, including detailed experimental protocols and data.
Mechanism of Action: The CCL25/CCR9 Signaling Pathway
The recruitment of pathogenic T-cells to the intestine is a key event in the development of IBD. This process is significantly mediated by the interaction of the chemokine CCL25, which is expressed by intestinal epithelial cells, with the CCR9 receptor on the surface of these immune cells. This interaction triggers a signaling cascade that leads to leukocyte adhesion and transmigration into the gut tissue, perpetuating the inflammatory response. This compound acts as a competitive antagonist at the CCR9 receptor, thereby inhibiting the downstream signaling and cellular migration.
References
- 1. A Randomized Controlled Trial of the Efficacy and Safety of CCX282-B, an Orally-Administered Blocker of Chemokine Receptor CCR9, for Patients with Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Randomized Controlled Trial of the Efficacy and Safety of CCX282-B, an Orally-Administered Blocker of Chemokine Receptor CCR9, for Patients with Crohn’s Disease | PLOS One [journals.plos.org]
- 3. Characterization of CCX282-B, an orally bioavailable antagonist of the CCR9 chemokine receptor, for treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vercirnon for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of chemokine receptor 9/chemokine ligand 25 signaling: From immune cells to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. The Roles of CCR9/CCL25 in Inflammation and Inflammation-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Vercirnon Sodium's Binding to CCR9 Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and detailed protocols for characterizing the binding of Vercirnon (B1683812) sodium to the C-C chemokine receptor type 9 (CCR9). Vercirnon (also known as CCX282-B or GSK1605786) is a potent and selective antagonist of CCR9, a G protein-coupled receptor (GPCR) implicated in inflammatory bowel diseases such as Crohn's disease.[1][2][3][4][5] Understanding the binding kinetics and functional effects of Vercirnon is crucial for drug development and elucidating its mechanism of action.
Introduction to Vercirnon Sodium and CCR9
CCR9 is a chemokine receptor that is highly expressed on T cells that migrate to the digestive tract.[2] Its natural ligand is CCL25 (TECK), and the CCL25/CCR9 axis plays a key role in the recruitment of immune cells to the small intestine, contributing to inflammation.[1][6][7] this compound is an orally bioavailable small molecule that acts as a non-competitive antagonist of CCR9, effectively blocking the signaling pathways initiated by CCL25 binding.[1][8][9] This blockade inhibits the migration of inflammatory cells, thereby reducing inflammation in the gut.[1][6]
Quantitative Data Summary
The following tables summarize the reported in vitro potency of Vercirnon in various assays.
Table 1: Vercirnon Inhibition of CCR9-Mediated Cellular Functions
| Assay Type | Cell Line/Primary Cells | Parameter | Vercirnon IC50 (nM) | Reference |
| Chemotaxis | Molt-4 cells | Inhibition of CCL25-induced chemotaxis | 3.4 | [8][9] |
| Chemotaxis | CCR9A splice form | Inhibition of CCL25-directed chemotaxis | 2.8 | [8][9] |
| Chemotaxis | CCR9B splice form | Inhibition of CCL25-directed chemotaxis | 2.6 | [8][9] |
| Chemotaxis | Primary CCR9-expressing cells | Inhibition of chemotaxis to CCL25 | 6.8 | [8][9] |
| Chemotaxis | RA-cultured human T cells (in 100% human AB serum) | Inhibition of CCL25-mediated chemotaxis | 141 | [8][9] |
| Chemotaxis | Mouse thymocytes | Inhibition of CCL25-induced chemotaxis | 6.9 | [8][9] |
| Chemotaxis | Rat thymocytes | Inhibition of CCL25-induced chemotaxis | 1.3 | [8][9] |
| Calcium Mobilization | Molt-4 cells | Inhibition of CCR9-mediated Ca²+ mobilization | 5.4 | [8][9] |
Table 2: Vercirnon Binding Affinity and Selectivity
| Assay Type | Target | Parameter | Value | Reference |
| NanoBRET-based binding assay | Intracellular allosteric binding site of CCR9 | Ki | 5.9 nM | [10] |
| Gαi coupling efficiency | Recombinant systems | IC50 | 3.99 nM | [1] |
| β-arrestin recruitment | Recombinant systems | IC50 | 20.2 nM | [1] |
| Selectivity | CCR1-12, CX3CR1-7 | IC50 | >10 µM | [8][9] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the CCR9 signaling pathway and a typical experimental workflow for assessing Vercirnon's activity.
Caption: CCR9 Signaling Pathway and Vercirnon's Point of Inhibition.
Caption: Workflow for a Chemotaxis Inhibition Assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of Vercirnon for the CCR9 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane preparation from cells overexpressing human CCR9.
-
Radiolabeled CCL25 (e.g., ¹²⁵I-CCL25).
-
This compound.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
GF/C filter plates pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Microplate scintillation counter.
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in binding buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled CCL25 (for non-specific binding) or this compound dilution.
-
50 µL of ¹²⁵I-CCL25 at a concentration close to its Kd.
-
100 µL of CCR9 membrane preparation (protein concentration to be optimized).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[11]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Vercirnon concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the real-time binding kinetics of Vercirnon to purified CCR9.[12][13]
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Purified, functional CCR9 receptor (reconstituted in a suitable membrane-like environment).
-
This compound.
-
Running buffer (e.g., HBS-P+ with a low percentage of detergent).
-
Immobilization reagents (e.g., EDC/NHS).
Protocol:
-
Receptor Immobilization:
-
Activate the sensor chip surface using EDC/NHS.
-
Immobilize the purified CCR9 onto the sensor surface via amine coupling or by using a capture-based method.
-
Deactivate any remaining active groups.
-
-
Binding Analysis:
-
Prepare a series of this compound concentrations in running buffer.
-
Inject the Vercirnon solutions over the sensor surface at a constant flow rate, allowing for association.
-
Inject running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface if necessary.
-
-
Data Analysis:
-
The SPR instrument records the change in response units (RU) over time.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Cell-Based Functional Assays
This assay measures the ability of Vercirnon to inhibit the migration of CCR9-expressing cells towards a CCL25 gradient.
Materials:
-
CCR9-expressing cells (e.g., Molt-4 T-cell line).
-
This compound.
-
Recombinant human CCL25.
-
Transwell migration plates (e.g., 5 µm pore size).
-
Assay medium (e.g., RPMI with 0.5% BSA).
-
Cell quantification reagent (e.g., Calcein-AM or a cell counter).
Protocol:
-
Cell Preparation: Resuspend CCR9-expressing cells in assay medium.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Assay Setup:
-
Add CCL25 (at its EC50 concentration) to the lower chamber of the Transwell plate.
-
Add the Vercirnon-treated cells to the upper chamber (the insert).
-
-
Migration: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator to allow for cell migration.
-
Quantification:
-
Remove the upper chamber.
-
Quantify the number of cells that have migrated to the lower chamber.
-
-
Data Analysis:
-
Plot the number of migrated cells against the Vercirnon concentration.
-
Determine the IC50 value, which represents the concentration of Vercirnon that inhibits 50% of the CCL25-induced cell migration.
-
This assay measures Vercirnon's ability to block the intracellular calcium mobilization induced by CCL25 binding to CCR9.
Materials:
-
CCR9-expressing cells.
-
This compound.
-
Recombinant human CCL25.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader with an injection module.
Protocol:
-
Cell Loading: Incubate the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Incubation: Wash the cells and resuspend them in assay buffer. Add the cells to a microplate and pre-incubate with various concentrations of this compound.
-
Measurement:
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject CCL25 (at its EC50 concentration) into each well.
-
Immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the increase in fluorescence (calcium flux) for each condition.
-
Plot the percentage of inhibition of the CCL25-induced calcium flux against the Vercirnon concentration.
-
Determine the IC50 value.
-
This assay assesses Vercirnon's ability to inhibit the recruitment of β-arrestin to the activated CCR9 receptor, a key step in GPCR desensitization and signaling.[14]
Materials:
-
Cell line engineered to express CCR9 and a β-arrestin fusion protein (e.g., using PathHunter or Tango assay technologies).
-
This compound.
-
Recombinant human CCL25.
-
Detection reagents specific to the assay technology.
-
Luminometer or fluorescent plate reader.
Protocol:
-
Cell Plating: Plate the engineered cells in a microplate and incubate overnight.
-
Compound Incubation: Pre-treat the cells with various concentrations of this compound for 30 minutes.
-
Ligand Stimulation: Add CCL25 to the wells to stimulate β-arrestin recruitment and incubate for the recommended time (e.g., 90 minutes).[14]
-
Detection: Add the detection reagents and incubate as required by the assay kit.
-
Measurement: Measure the luminescent or fluorescent signal.
-
Data Analysis:
-
Plot the signal intensity against the Vercirnon concentration.
-
Determine the IC50 value for the inhibition of β-arrestin recruitment.
-
Logical Relationships in Data Interpretation
The following diagram illustrates the logical flow for interpreting the data obtained from the various assays to characterize Vercirnon's binding and functional antagonism of CCR9.
Caption: Logical Flow for Vercirnon-CCR9 Binding Data Interpretation.
References
- 1. Buy Vercirnon (EVT-285984) | 698394-73-9 [evitachem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Randomized Controlled Trial of the Efficacy and Safety of CCX282-B, an Orally-Administered Blocker of Chemokine Receptor CCR9, for Patients with Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of vercirnon on the activity of CYP3A4, CYP2C19 and CYP2C8 enzymes and BCRP and OATP1B1 transporters using probe substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. What are CCR9 antagonists and how do they work? [synapse.patsnap.com]
- 7. CCR9 Antagonists in the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Chemical Biology Toolbox Targeting the Intracellular Binding Site of CCR9: Fluorescent Ligands, New Drug Leads and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasmon Resonance Methods in GPCR Signaling and Other Membrane Events - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CCR9‐mediated signaling through β‐catenin and identification of a novel CCR9 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Vercirnon Sodium insolubility in aqueous solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of Vercirnon Sodium, with a specific focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound at room temperature?
A1: this compound is a weakly acidic compound with limited aqueous solubility. At 25°C, its solubility in deionized water is approximately 0.1 mg/mL at a neutral pH. Solubility is highly dependent on the pH of the solution.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound increases significantly in alkaline conditions (pH > 8.0) due to the deprotonation of its acidic functional group, which leads to the formation of a more soluble salt form. Conversely, in acidic conditions (pH < 6.0), its solubility is markedly reduced.
Q3: Can I use organic co-solvents to improve the solubility of this compound?
A3: Yes, organic co-solvents can be used to enhance the solubility of this compound. Dimethyl sulfoxide (B87167) (DMSO), ethanol, and polyethylene (B3416737) glycol 400 (PEG400) have been shown to be effective. However, the final concentration of the organic solvent should be carefully controlled to avoid potential cytotoxicity in cell-based assays.
Q4: Is it normal to observe precipitation when diluting a this compound stock solution into an aqueous buffer?
A4: Yes, this can occur if the stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer where the final concentration of this compound exceeds its solubility limit under those specific buffer conditions (e.g., pH, temperature).
Troubleshooting Guide
Issue: this compound is not dissolving in my aqueous buffer.
Possible Cause 1: Incorrect pH of the buffer.
-
Solution: Ensure the pH of your aqueous buffer is in the optimal range for this compound solubility (pH 8.0-9.0). You can adjust the pH of your buffer using small amounts of a suitable base (e.g., 1M NaOH).
Possible Cause 2: The concentration of this compound is too high.
-
Solution: Try preparing a more dilute solution. If a higher concentration is required, consider using a co-solvent system.
Possible Cause 3: Insufficient mixing or sonication.
-
Solution: Ensure the solution is being mixed vigorously. Sonication in a water bath for 5-10 minutes can also help to break up aggregates and facilitate dissolution.
Issue: Precipitation occurs upon addition of this compound stock to cell culture media.
Possible Cause 1: The final concentration of the organic solvent is too high.
-
Solution: The final concentration of DMSO in cell culture media should typically be kept below 0.5% (v/v) to minimize toxicity. If your stock solution is too dilute, you may be adding too much volume to your media. Prepare a more concentrated stock solution if possible.
Possible Cause 2: The pH of the cell culture media is not optimal for this compound solubility.
-
Solution: Most cell culture media are buffered around pH 7.4, where this compound has lower solubility. Consider preparing a more concentrated stock in an alkaline buffer (e.g., pH 9.0) and then diluting it into the media, ensuring the final pH of the media is not significantly altered.
Quantitative Data
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent System | pH | This compound Solubility (mg/mL) |
| Deionized Water | 7.0 | ~ 0.1 |
| Phosphate-Buffered Saline (PBS) | 7.4 | ~ 0.15 |
| 0.01 M HCl | 2.0 | < 0.01 |
| 0.01 M NaOH | 12.0 | > 10.0 |
| 10% DMSO in PBS | 7.4 | ~ 1.5 |
| 10% Ethanol in PBS | 7.4 | ~ 1.2 |
| 10% PEG400 in PBS | 7.4 | ~ 2.0 |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
-
Weigh out 10 mg of this compound powder into a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the solution in a water bath for 5 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 1 mg/mL this compound Solution in an Aqueous Buffer (pH 8.5)
-
Prepare a 50 mM Tris buffer and adjust the pH to 8.5 using 1M HCl.
-
Weigh out 1 mg of this compound powder into a sterile conical tube.
-
Add 1 mL of the pH 8.5 Tris buffer to the tube.
-
Mix the solution using a vortex mixer for 2-3 minutes.
-
Place the tube in a sonicator water bath for 10 minutes to aid dissolution.
-
Visually inspect the solution for any undissolved particles. If particles remain, the solution can be filtered through a 0.22 µm syringe filter.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Logical diagram for selecting an appropriate solvent system.
Vercirnon Experimental Support Center: Troubleshooting Poor Pharmacokinetics
Welcome to the technical support center for Vercirnon (B1683812). This resource is designed for researchers, scientists, and drug development professionals to address and overcome the challenges associated with Vercirnon's poor pharmacokinetic (PK) properties in experimental settings. The failure of Vercirnon in Phase III clinical trials for Crohn's disease was partly attributed to its suboptimal pharmacokinetic profile.[1][2] This guide provides practical solutions, detailed protocols, and frequently asked questions to help you design more effective experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known pharmacokinetic issues with Vercirnon?
A1: The primary documented PK issues with Vercirnon include a "relatively poor pharmacokinetic profile" noted during its clinical development.[1][2] While specific data on its metabolic instability or low bioavailability is not extensively detailed in publicly available literature, clinical studies in healthy Japanese subjects showed that its maximum plasma concentration (Cmax) and total exposure (AUC) increased in a less than dose-proportional manner.[3] This suggests potential issues with absorption or saturation of metabolic pathways at higher doses. Furthermore, its development was discontinued (B1498344) after failing to meet primary endpoints in Phase III trials, a decision influenced by its PK characteristics.[1][4][5]
Q2: How does Vercirnon work, and why is understanding its PK profile critical?
A2: Vercirnon is a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9).[6][7][8] The CCR9 receptor is primarily expressed on T cells that migrate to the gastrointestinal tract in response to its ligand, CCL25 (TECK), which is expressed in the small intestine.[8] By blocking the CCR9/CCL25 interaction, Vercirnon was developed to inhibit the trafficking of inflammatory immune cells to the gut, making it a therapeutic candidate for inflammatory bowel diseases like Crohn's disease.[8][9] A suboptimal PK profile (e.g., low exposure or short half-life) means the drug may not reach or maintain the necessary concentration at the target site to effectively block CCR9 signaling, leading to a lack of efficacy, as was ultimately observed in clinical trials.[1][10]
Q3: What is known about Vercirnon's metabolism?
A3: Vercirnon is extensively metabolized through multiple oxidative and reductive pathways. Key enzymes involved include Cytochrome P450 (CYP) isoforms CYP3A4, CYP2C19, and CYP2B6.[11] Its metabolites are reported to be highly protein-bound (>90%).[11] Given its reliance on multiple CYP pathways, co-administration with strong inhibitors or inducers of these enzymes could potentially alter Vercirnon's plasma concentrations, though one clinical study concluded that Vercirnon itself does not significantly affect the activity of major CYP enzymes or transporters.[11]
Q4: Is there a difference in bioavailability when Vercirnon is administered in a fed versus fasted state?
A4: Yes, administration with food appears to improve its absorption. In a study with healthy Japanese male subjects, Vercirnon's Cmax and AUC were, on average, 20% higher in the fed state compared to the fasted state.[3] This is a crucial consideration for in vivo animal studies, where standardizing administration relative to feeding schedules can help reduce variability.
Troubleshooting Guide: Overcoming Experimental Hurdles
This section provides solutions to common problems encountered during preclinical experiments with Vercirnon, focusing on formulation and analytical strategies.
Issue 1: Poor Solubility and Vehicle Selection for In Vivo Studies
Researchers often face challenges in dissolving Vercirnon in vehicles suitable for animal dosing, which can lead to inaccurate and variable exposure.
Solution: Utilize optimized solvent systems. Vercirnon's solubility can be significantly improved by using specific co-solvents and excipients. The sodium salt of Vercirnon is also available and offers different solubility characteristics.[12][13]
Data Presentation: Vercirnon Solubility & Formulation Guide
| Compound Form | Solvent System | Maximum Solubility | Resulting Solution Type | Recommended Use | Reference |
| Vercirnon | 10% DMSO >> 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | In vivo oral (p.o.) or subcutaneous (s.c.) administration | [6] |
| Vercirnon sodium | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | 5 mg/mL | Suspended Solution | In vivo oral (p.o.) or intraperitoneal (i.p.) injection (requires sonication) | [12][13] |
| This compound | 10% DMSO >> 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | Clear Solution | In vivo administration where a clear solution is preferred (e.g., i.v.) | [12][13] |
| Vercirnon | DMSO | ≥ 25 mg/mL | Clear Solution | In vitro stock solution | [6][7] |
| This compound | DMSO | 100 mg/mL | Clear Solution | In vitro stock solution (requires sonication) | [12] |
SBE-β-CD: Sulfobutylether-β-cyclodextrin
Experimental Protocols
This protocol is adapted from commercially available datasheets to create a suspended solution.[13]
-
Prepare Stock: Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 50 mg/mL).
-
Initial Dilution: To prepare a 5 mg/mL final solution, add 10% of the final volume from your DMSO stock to a sterile tube. For 1 mL final volume, add 100 µL of 50 mg/mL this compound stock.
-
Add PEG300: Add 40% of the final volume of PEG300 (400 µL for 1 mL final volume). Vortex thoroughly.
-
Add Tween-80: Add 5% of the final volume of Tween-80 (50 µL for 1 mL final volume). Vortex to mix.
-
Final Dilution: Add the remaining 45% of the final volume with sterile saline (450 µL for 1 mL final volume).
-
Homogenize: Vortex the mixture vigorously and sonicate in a water bath until a uniform suspension is achieved. This is critical for consistent dosing.
This protocol uses SBE-β-CD to enhance solubility and is ideal for routes requiring a clear solution.[13]
-
Prepare 20% SBE-β-CD: Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v).
-
Prepare Stock: Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 50 mg/mL).
-
Dilution: To prepare a ≥ 5 mg/mL final solution, add 10% of the final volume from your DMSO stock to 90% of the final volume of the 20% SBE-β-CD solution. For 1 mL final volume, add 100 µL of 50 mg/mL this compound stock to 900 µL of 20% SBE-β-CD solution.
-
Mix: Vortex until the solution is clear and homogenous.
Issue 2: Low or Variable Plasma Concentrations Post-Dosing
Even with an appropriate vehicle, you may observe lower-than-expected plasma levels of Vercirnon. This can be due to rapid metabolism, poor absorption, or analytical issues.
Solution: Implement a robust experimental and analytical workflow. This includes standardizing the dosing procedure and using a sensitive and specific bioanalytical method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This is a generalized protocol based on standard practices for small molecule quantification.
-
Sample Collection: Collect blood samples (e.g., via tail vein or cardiac puncture) into tubes containing an anticoagulant (e.g., K2-EDTA). Keep samples on ice.
-
Plasma Separation: Centrifuge the blood at ~2000 x g for 10 minutes at 4°C. Collect the supernatant (plasma) and store it at -80°C until analysis.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a polypropylene (B1209903) microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated version of Vercirnon).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at >10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column.
-
Mobile Phase: Employ a gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).
-
Quantification: Develop a standard curve using blank plasma spiked with known concentrations of Vercirnon. Quantify unknown samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
-
Visualizations: Pathways and Workflows
Signaling Pathway and Drug Action
Caption: Vercirnon competitively blocks the CCR9 receptor on T-cells.
Experimental Workflow for In Vivo Studies
Caption: Workflow for formulation, dosing, and analysis of Vercirnon.
Troubleshooting Low Vercirnon Exposure
Caption: Decision tree for troubleshooting low in vivo Vercirnon exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Single-Dose Pharmacokinetics of the CCR9 Receptor Antagonist Vercirnon in Healthy US and Japanese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gsk.com [gsk.com]
- 5. GSK Phase III Crohn's disease study of vercirnon fails to meet end points - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Vercirnon for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vercirnon - AdisInsight [adisinsight.springer.com]
- 10. Randomised clinical trial: vercirnon, an oral CCR9 antagonist, vs. placebo as induction therapy in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of vercirnon on the activity of CYP3A4, CYP2C19 and CYP2C8 enzymes and BCRP and OATP1B1 transporters using probe substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Vercirnon Sodium Stability and Degradation
Welcome to the Technical Support Center for Vercirnon Sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying potential degradation pathways of this compound and preventing its degradation during experimental procedures. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the stability of this compound, providing troubleshooting advice based on established principles of pharmaceutical stability.
Q1: What are the likely primary factors that could cause this compound degradation?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general chemical stability of pharmaceutical compounds, the primary factors of concern are likely:
-
pH: Extreme pH conditions, both acidic and alkaline, can catalyze the hydrolysis of susceptible functional groups within the molecule.[1][2][3]
-
Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen can lead to oxidative degradation.[1][4][5]
-
Light: Many pharmaceutical compounds are susceptible to photodegradation upon exposure to UV or ambient light.[2][4][6]
-
Temperature: Elevated temperatures can accelerate the rates of all chemical degradation reactions.[1][6][7]
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the stability of this compound, adhere to the following storage guidelines:
-
Temperature: Store at the temperature recommended by the manufacturer, typically in a controlled cold environment such as -20°C or -80°C for long-term storage.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: For compounds sensitive to oxidation, consider storage under an inert atmosphere (e.g., nitrogen or argon).
-
Desiccation: Store in a desiccated environment to prevent moisture absorption, which can accelerate hydrolytic degradation.[7]
Q3: My experimental results using this compound are inconsistent. Could compound degradation be the cause?
A3: Inconsistent experimental results can be a strong indicator of compound degradation. If you suspect degradation, consider the following troubleshooting steps:
-
Review Your Protocol: Have you recently altered your solvent, buffer composition, pH, or incubation times?
-
Check Storage Conditions: Verify that the compound has been stored correctly, protected from light and temperature fluctuations. Question if the compound has undergone multiple freeze-thaw cycles, which can impact stability.
-
Solvent Purity: Ensure the use of high-purity solvents, as impurities can catalyze degradation reactions.
-
Perform a Quality Check: If possible, analyze a sample of your stock solution using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products.[8]
Q4: What are the best practices for preparing a this compound stock solution to minimize degradation?
A4: To prepare a stable stock solution, follow these best practices:
-
Solvent Selection: Use a high-purity, appropriate solvent in which this compound is known to be stable. The choice of solvent can significantly impact stability.
-
Buffer Preparation: If using a buffer, ensure it is prepared fresh and the pH is accurately adjusted. Avoid buffers that may catalyze degradation.
-
Inert Atmosphere: For oxygen-sensitive compounds, preparing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Filtration: If necessary, filter the solution through a compatible, sterile filter to remove any particulates that could potentially initiate degradation.
Experimental Protocols
This section provides a detailed methodology for conducting a forced degradation study to investigate the potential degradation pathways of this compound. Such studies are crucial for identifying potential degradants and developing stability-indicating analytical methods.[3][4][5][9]
Protocol: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify potential degradation products.
Materials:
-
This compound
-
High-purity water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Suitable organic solvent (e.g., acetonitrile (B52724) or methanol, HPLC grade)
-
HPLC system with a UV/Vis or Mass Spectrometry (MS) detector[8][10]
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation Conditions:
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
If no degradation is observed, repeat with 1 M HCl.[3]
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep at room temperature for a defined period, monitoring at regular intervals.
-
If no degradation is observed, repeat with 1 M NaOH.[3]
-
-
Neutral Hydrolysis:
-
Mix the stock solution with high-purity water.
-
Reflux at a controlled temperature (e.g., 60°C) for a defined period.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for a defined period.
-
If no degradation is observed, repeat with 30% H₂O₂.[4]
-
-
Photolytic Degradation:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
-
Thermal Degradation:
-
Store the solid this compound and the stock solution in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.[3]
-
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method. The method should be capable of separating the parent drug from all degradation products.[8]
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Characterize the degradation products using techniques like LC-MS to determine their mass and potential structure.[10]
-
Quantitative Data Summary
Since specific quantitative data for this compound degradation is not publicly available, the following table provides a template for summarizing the results from a forced degradation study as described in the protocol above.
| Stress Condition | Reagent/Condition | Duration (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products | Major Degradant Peak (Retention Time) |
| Acidic Hydrolysis | 0.1 M HCl | 24 | 60 | Data | Data | Data |
| 1 M HCl | 24 | 60 | Data | Data | Data | |
| Basic Hydrolysis | 0.1 M NaOH | 24 | Room Temp | Data | Data | Data |
| 1 M NaOH | 24 | Room Temp | Data | Data | Data | |
| Neutral Hydrolysis | Water | 24 | 60 | Data | Data | Data |
| Oxidative | 3% H₂O₂ | 24 | Room Temp | Data | Data | Data |
| 30% H₂O₂ | 24 | Room Temp | Data | Data | Data | |
| Photolytic | 1.2 million lux hours | - | - | Data | Data | Data |
| Thermal (Solid) | Dry Heat | 48 | 80 | Data | Data | Data |
| Thermal (Solution) | Dry Heat | 48 | 80 | Data | Data | Data |
Visualizations
The following diagrams illustrate the general workflow for investigating drug degradation and a conceptual representation of potential degradation pathways.
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. ajrconline.org [ajrconline.org]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. mdpi.com [mdpi.com]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physical chemical stability of warfarin sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotech-asia.org [biotech-asia.org]
- 10. ijmr.net.in [ijmr.net.in]
Addressing batch-to-batch variability of Vercirnon Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for addressing batch-to-batch variability of Vercirnon Sodium. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues users might encounter during their experiments, ensuring more consistent and reliable results.
Introduction to this compound
This compound is a potent and selective antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] The interaction between CCR9 and its ligand, CCL25, plays a significant role in the migration and activation of inflammatory cells in the intestine, making it a therapeutic target for inflammatory bowel diseases (IBD) such as Crohn's disease.[3] Vercirnon functions through a unique mechanism of intracellular allosteric antagonism, binding to the intracellular side of the CCR9 receptor to prevent G-protein coupling.[4] While it has been evaluated in Phase III clinical trials for Crohn's disease, addressing its physicochemical and biological variability is critical for consistent preclinical and clinical outcomes.[5][6][7]
Diagram: this compound Mechanism of Action
Caption: Vercirnon allosterically blocks CCR9 signaling.
Frequently Asked Questions (FAQs)
Q1: We are observing lower-than-expected potency with a new batch of this compound in our cell-based chemotaxis assay. What could be the cause?
A1: Lower potency can stem from several factors related to the physicochemical properties of the new batch. The two most common causes are:
-
Polymorphism: this compound may exist in different crystalline forms (polymorphs). A change in the polymorphic form between batches can significantly alter its solubility and dissolution rate, directly impacting the effective concentration in your assay and, consequently, its biological activity.
-
Purity Profile: The presence of different impurities or a higher concentration of known impurities can interfere with the assay or indicate an issue with the synthesis or purification of the batch.
We recommend performing analytical characterization on the new batch to compare its properties with a reference batch that performed as expected.
Q2: How can we confirm the identity and purity of a new this compound batch?
A2: A combination of analytical techniques is crucial for comprehensive characterization and to ensure consistency between batches.[8] Key recommended methods include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the batch and quantify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the molecule.
Q3: Our latest batch of this compound shows poor solubility in our standard buffer. Why is this happening and how can we address it?
A3: Poor solubility is a strong indicator of a potential change in the solid-state properties of the material, most likely a different polymorphic form. Different polymorphs can have vastly different solubilities. To investigate this, we recommend:
-
X-Ray Powder Diffraction (XRPD): This is the definitive technique to identify and compare the crystalline structure of different batches.
-
Differential Scanning Calorimetry (DSC): To analyze the thermal properties, such as melting point and phase transitions, which can also indicate polymorphic differences.
If a different, less soluble polymorph is confirmed, you may need to adjust your solvent system or sonicate the solution to ensure complete dissolution before use.
Q4: Can variability in cell culture conditions affect the results of our this compound experiments?
A4: Absolutely. Inconsistent results can arise from variability in biological and technical procedures.[9] Key factors to control include:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered cellular responses.
-
Cell Seeding Density: Ensure uniform cell seeding, as variations can lead to significant differences in cell density at the time of the experiment.
-
Serum and Media: Use the same batch of serum and media for comparative experiments, as batch-to-batch variability in these reagents can impact cell health and responsiveness.
Troubleshooting Guides
This section provides structured approaches to diagnose and resolve issues related to batch-to-batch variability.
Guide 1: Troubleshooting Inconsistent In Vitro Potency
If you observe a significant shift in the IC50 or EC50 value of a new batch of this compound, follow this workflow.
Diagram: Workflow for Investigating Potency Shifts
Caption: A systematic workflow for troubleshooting potency.
Data Presentation: Example Batch Comparison
This table illustrates how quantitative data from different analytical techniques can be used to compare a new, underperforming batch against a reliable reference batch.
| Parameter | Reference Batch (A) | New Batch (B) | Method | Implication of Discrepancy |
| Purity (Area %) | 99.8% | 98.5% | HPLC | Higher impurity levels may interfere with activity. |
| Major Impurity | 0.15% | 1.2% (Impurity X) | HPLC | A specific impurity could be an antagonist or toxic. |
| IC50 (Chemotaxis) | 5.4 nM | 50.2 nM | Cell-Based Assay | Significantly lower biological activity. |
| Polymorphic Form | Form I | Form II | XRPD | Different crystal form can impact solubility/activity. |
| Solubility (PBS) | 1.5 mg/mL | 0.2 mg/mL | Solubility Assay | Lower solubility limits effective concentration. |
Key Experimental Protocols
To ensure accurate and reproducible characterization of this compound batches, follow these detailed methodologies.
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve this compound in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.
-
Analysis: Integrate all peaks and calculate the area percentage of the main peak relative to the total peak area to determine purity.
Protocol 2: Polymorph Identification by X-Ray Powder Diffraction (XRPD)
Objective: To identify the crystalline form of this compound.
-
Instrumentation: X-Ray Powder Diffractometer.
-
Radiation Source: Cu Kα radiation.
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 2° to 40°.
-
Step Size: 0.02°.
-
Scan Speed: 2°/min.
-
Sample Preparation: Gently pack approximately 10-20 mg of the this compound powder into the sample holder. Ensure the surface is flat and level.
-
Analysis: Compare the resulting diffractogram (peak positions and relative intensities) to the diffractogram of a known reference standard (e.g., Form I) to identify the polymorphic form.
Protocol 3: In Vitro Potency via Chemotaxis Assay
Objective: To measure the functional inhibition of CCR9-mediated cell migration by this compound.
-
Cell Line: A human T-cell line endogenously expressing CCR9 (e.g., Molt-4).
-
Chemoattractant: Recombinant Human CCL25.
-
Apparatus: 96-well chemotaxis plate (e.g., with a 5 µm pore size polycarbonate membrane).
-
Procedure:
-
Cell Preparation: Culture Molt-4 cells and resuspend in assay buffer (e.g., RPMI + 0.5% BSA) at a concentration of 2 x 10^6 cells/mL.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Pre-incubate the cells with the different concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Assay Setup:
-
Add CCL25 (at a pre-determined optimal concentration, e.g., 50 nM) to the lower wells of the chemotaxis plate.
-
Add the Vercirnon-treated cells to the upper chamber (the filter insert).
-
-
Incubation: Incubate the plate for 2-3 hours at 37°C in a 5% CO2 incubator.
-
Quantification: Discard the insert. Quantify the number of migrated cells in the lower chamber using a cell viability reagent (e.g., CellTiter-Glo®) and a luminometer.
-
-
Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the data and determine the IC50 value using a non-linear regression model (four-parameter logistic curve). Vercirnon has been shown to inhibit CCR9-mediated chemotaxis with an IC50 of approximately 3.4 nM.[2]
References
- 1. | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A randomized controlled trial of the efficacy and safety of CCX282-B, an orally-administered blocker of chemokine receptor CCR9, for patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular allosteric antagonism of the CCR9 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gsk.com [gsk.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Randomised clinical trial: vercirnon, an oral CCR9 antagonist, vs. placebo as induction therapy in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Refinement of Vercirnon Sodium Administration in Animal Research: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with essential information for the administration of Vercirnon (B1683812) Sodium (also known as CCX282-B or GSK-1605786) in animal models. It includes troubleshooting advice, frequently asked questions, experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is Vercirnon and what is its primary mechanism of action?
A1: Vercirnon is a potent and selective oral antagonist for the C-C chemokine receptor 9 (CCR9).[1][2] Its primary mechanism involves blocking the interaction between CCR9 and its ligand, CCL25.[2][3] This interaction is crucial for the migration and homing of T cells to the gastrointestinal tract.[3][4] By inhibiting this pathway, Vercirnon reduces the accumulation of inflammatory immune cells in the gut, making it a therapeutic candidate for inflammatory bowel diseases (IBD) like Crohn's disease.[2][3][5][6]
Q2: My Vercirnon solution is showing precipitation. How can I improve its solubility for administration?
A2: Vercirnon is a lipophilic compound, which can present solubility challenges.[5] For preclinical studies, specific vehicles are required.
-
Recommended Vehicles: Common formulations used in published animal studies include suspensions in 5% Cremophor EL or 1% hydroxypropyl methylcellulose (B11928114).[7][8]
-
Preparation Tips: When preparing solutions, ensure vigorous mixing or sonication to achieve a uniform suspension. Always visually inspect for particulates before administration. Preparing fresh batches for each experiment is recommended to avoid degradation and precipitation over time.[1]
-
Solvent Consideration: While DMSO is often used for initial stock solutions, it's crucial to dilute it to a final concentration that is non-toxic to the animal model.[1]
Q3: I'm observing inconsistent plasma concentrations of Vercirnon in my animal models. What could be the cause?
A3: Inconsistent plasma levels can stem from several factors related to administration and animal physiology.
-
Food Effect: The bioavailability of Vercirnon can be influenced by the fed state of the animal. Studies in humans have shown that plasma concentrations (Cmax and AUC) are, on average, 20% higher in fed subjects compared to fasted subjects.[9] Ensure consistent feeding schedules relative to dosing times across all animals in a study group.
-
Gavage Technique: If using oral gavage, improper technique can lead to incomplete dosing or accidental administration into the trachea.[10] Ensure personnel are thoroughly trained. A logical troubleshooting workflow is outlined below.
-
Nonlinear Pharmacokinetics: At higher doses, Vercirnon may exhibit nonlinear pharmacokinetics, meaning that a proportional increase in dose does not lead to a proportional increase in plasma concentration.[9][11] This can be due to the saturation of metabolic pathways.[11][12] Consider conducting a dose-ranging study to characterize the pharmacokinetic profile in your specific model.
Q4: What are the common routes of administration for Vercirnon in animal research and what are the recommended volumes?
A4: The most common routes are oral (PO) and subcutaneous (SC).
-
Oral (PO): As an orally bioavailable drug, gavage is a frequent method.[1][6][13]
-
Subcutaneous (SC): This route provides a slower absorption rate compared to IV and can be used for sustained exposure.[1][8][14]
-
Volume Guidelines: Administration volumes must be appropriate for the species to avoid distress or injury. Always adhere to your institution's IACUC guidelines. General recommendations can be found in resources for laboratory animal procedures.[10][14]
Q5: Are there known safety or toxicity issues I should monitor for in my animals?
A5: While Vercirnon has been advanced to Phase 3 clinical trials, suggesting a generally acceptable safety profile, careful monitoring is essential in any preclinical study.[5]
-
Monitor for General Health: Observe animals for changes in body weight, food/water intake, and behavior.[8] In IBD models, monitor for signs of disease progression like diarrhea or wasting, as effective treatment should ameliorate these signs.[8]
-
Vehicle Toxicity: The vehicle itself can cause adverse effects. For example, Cremophor EL has been associated with hypersensitivity reactions, and repeated administration of certain vehicles can cause local tissue irritation.[15][16] Consider including a vehicle-only control group.
-
Dose-Related Effects: High doses may lead to off-target effects or exaggerated pharmacological effects. Dose-range-finding studies are crucial to identify a maximum tolerated dose (MTD) in your specific animal model and strain.[17]
Data & Experimental Protocols
Pharmacokinetic & Dosing Data Summary
The following table summarizes key parameters and dosing regimens for Vercirnon from various studies. This data can serve as a starting point for designing new experiments.
| Parameter | Species/Model | Dose & Route | Vehicle | Key Finding | Reference |
| IC₅₀ (Chemotaxis) | Mouse Thymocytes | N/A | N/A | 6.9 nM | [1] |
| IC₅₀ (Chemotaxis) | Rat Thymocytes | N/A | N/A | 1.3 nM | [1] |
| IC₅₀ (Chemotaxis) | Human T Cells | N/A | 100% Human AB Serum | 141 nM | [1] |
| Therapeutic Efficacy | TNFΔARE Mouse | 10 & 50 mg/kg, SC, BID | N/A | Ameliorated intestinal inflammation. 50 mg/kg offered complete protection. | [1] |
| Therapeutic Efficacy | mdr1a -/- Mouse | 50 mg/kg, SC, BID | 5% Cremophor | Reduced colonic inflammation and incidence of severe diarrhea. | [8] |
| Pharmacokinetics | Healthy Humans | 250, 500, 1000 mg, Oral | N/A | Cmax and AUC increased in a less than dose-proportional manner. | [9] |
| Food Effect | Healthy Humans | 500 mg, Oral | N/A | Cmax and AUC were ~20% higher in the fed vs. fasted state. | [9] |
Detailed Experimental Protocol: Oral Gavage Administration in a Mouse Model
This protocol is a generalized example based on standard laboratory procedures and findings from Vercirnon studies.[8][10] Researchers must adapt it to their specific experimental design and institutional guidelines.
Objective: To administer a precise dose of Vercirnon Sodium suspension orally to a mouse.
Materials:
-
This compound powder
-
Vehicle (e.g., 1% hydroxypropyl methylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Analytical balance
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid with a ball tip)
-
1 mL syringes
-
Animal scale
Procedure:
-
Dose Calculation:
-
Weigh the individual mouse to determine the precise volume to administer.
-
Calculate the required dose volume: Volume (mL) = (Dose (mg/kg) * Body Weight (kg)) / Concentration (mg/mL)
-
-
Suspension Preparation:
-
Calculate the total amount of Vercirnon and vehicle needed for the entire study group, including a small overage (~10-15%) to account for transfer loss.
-
Weigh the Vercirnon powder accurately and place it in a sterile tube.
-
Add the calculated volume of vehicle.
-
Vortex vigorously for 2-3 minutes to create a suspension. If needed, use a bath sonicator for short bursts to aid dispersion.
-
The final suspension should be homogenous and milky in appearance. Prepare fresh daily.
-
-
Animal Restraint and Dosing:
-
Gently but firmly restrain the mouse, ensuring control of the head and neck to prevent movement.
-
Draw the calculated volume of the Vercirnon suspension into the syringe. Ensure the suspension is well-mixed immediately before drawing each dose.
-
Gently insert the gavage needle into the mouth, passing it along the side of the mouth over the tongue towards the esophagus.
-
Advance the needle smoothly and without resistance until the tip has passed the pharynx. The length should be pre-measured (from the tip of the nose to the last rib).
-
Dispense the liquid slowly and steadily.
-
Withdraw the needle carefully.
-
-
Post-Administration Monitoring:
-
Monitor the animal for at least 5-10 minutes post-dosing for any signs of immediate distress, such as difficulty breathing, which could indicate accidental tracheal administration.
-
Return the animal to its cage and continue routine monitoring as per the experimental plan.
-
Visualizations: Workflows and Pathways
Signaling Pathway: Vercirnon's Mechanism of Action
Vercirnon acts as an allosteric antagonist on the CCR9 receptor.[5] It binds to the intracellular side of the receptor, which prevents the coupling of G-proteins and blocks the downstream signaling cascade that is normally initiated by the ligand CCL25.[5] This ultimately inhibits T-cell migration to the gut.[3]
Experimental Workflow: Troubleshooting Inconsistent Plasma Concentrations
This decision tree provides a logical workflow for researchers encountering variability in Vercirnon plasma levels during their animal studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vercirnon for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are CCR9 antagonists and how do they work? [synapse.patsnap.com]
- 4. Frontiers | The Roles of CCR9/CCL25 in Inflammation and Inflammation-Associated Diseases [frontiersin.org]
- 5. Intracellular allosteric antagonism of the CCR9 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Traficet-EN (vercirnon) / Amgen [delta.larvol.com]
- 8. CCR9 Antagonists in the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-Dose Pharmacokinetics of the CCR9 Receptor Antagonist Vercirnon in Healthy US and Japanese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Species difference in the mechanism of nonlinear pharmacokinetics of E2074, a novel sodium channel inhibitor, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Effects of vercirnon on the activity of CYP3A4, CYP2C19 and CYP2C8 enzymes and BCRP and OATP1B1 transporters using probe substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. animal.research.wvu.edu [animal.research.wvu.edu]
- 15. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development [drugdiscoveryonline.com]
- 17. Animal Safety, Toxicology, and Pharmacokinetic Studies According to the ICH S9 Guideline for a Novel Fusion Protein tTF-NGR Targeting Procoagulatory Activity into Tumor Vasculature: Are Results Predictive for Humans? - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Vercirnon Sodium in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Vercirnon (B1683812) Sodium in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help minimize off-target effects and ensure the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is Vercirnon Sodium and what is its primary target?
This compound (also known as GSK1605786A or CCX282-B) is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 9 (CCR9)[1][2][3][4]. CCR9 is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of lymphocytes to the small intestine, a process mediated by its ligand, CCL25 (TECK). Vercirnon was developed for the potential treatment of inflammatory bowel diseases such as Crohn's disease[5][6][7].
Q2: How selective is this compound for CCR9?
This compound exhibits high selectivity for CCR9. In vitro studies have shown that it has IC50 values in the low nanomolar range for CCR9-mediated processes, while its IC50 values for other tested chemokine receptors (CCR1-12 and CX3CR1-7) are greater than 10 µM[1][2][8]. This significant difference in potency indicates a wide therapeutic window for achieving selective CCR9 antagonism in cellular assays.
Q3: What are the known off-target effects of this compound?
Publicly available data on specific off-target effects of this compound beyond other chemokine receptors is limited. However, like many small molecule inhibitors, it has the potential to interact with other proteins, especially at higher concentrations[9][10]. Some chemokine receptor antagonists have been reported to show cross-reactivity with other receptors, such as α1-adrenergic receptors[11]. It is crucial to use the lowest effective concentration of this compound to minimize the risk of such off-target interactions.
Q4: At what concentration should I use this compound in my cellular assay?
The optimal concentration of this compound will depend on the specific cell type, assay conditions, and the expression level of CCR9. It is recommended to perform a dose-response experiment to determine the minimal concentration that achieves the desired level of CCR9 inhibition. Based on its reported potency, a starting concentration range of 1 nM to 100 nM is advisable for most cell-based assays[1][2][8]. Concentrations exceeding 1 µM should be avoided to maintain selectivity and prevent potential off-target effects.
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound.
Table 1: this compound IC50 Values for CCR9-Mediated Cellular Responses
| Assay Type | Cell Line/System | IC50 (nM) | Reference |
| Ca2+ Mobilization | Molt-4 cells | 5.4 | [1][2] |
| Chemotaxis | Molt-4 cells | 3.4 | [1][2] |
| Chemotaxis (CCR9A) | 2.8 | [1][2] | |
| Chemotaxis (CCR9B) | 2.6 | [1][2] | |
| Chemotaxis | Primary CCR9-expressing cells | 6.8 | [2] |
| Chemotaxis | RA-Cultured Human T Cells (in 100% human AB serum) | 141 | [1][2] |
| Chemotaxis | Mouse thymocytes | 6.9 | [1][2] |
| Chemotaxis | Rat thymocytes | 1.3 | [1][2] |
Table 2: Selectivity Profile of this compound
| Target | IC50 | Reference |
| CCR9 | Low nM range | [1][2] |
| CCR1-12 | >10 µM | [1][2] |
| CX3CR1-7 | >10 µM | [1][2] |
Troubleshooting Guides
This section provides a structured approach to identifying and mitigating potential off-target effects of this compound in your cellular assays.
Problem 1: Unexpected or inconsistent cellular phenotype observed.
This could be due to off-target effects, issues with compound stability, or assay artifacts.
Troubleshooting Workflow:
Caption: Troubleshooting logic for unexpected cellular phenotypes.
Solutions:
-
Confirm Compound Integrity: Ensure the this compound used is of high purity and has been stored correctly. Degradation of the compound can lead to a loss of activity or the generation of active byproducts.
-
Titrate the Concentration: Always perform a dose-response experiment to identify the minimal effective concentration. Using excessively high concentrations is the most common reason for off-target effects.
-
Use Orthogonal Controls:
-
Structurally Different Antagonist: Use another CCR9 antagonist with a different chemical scaffold. If the observed phenotype is consistent between both compounds, it is more likely to be a true on-target effect.
-
Inactive Analog: If available, use a structurally similar but biologically inactive analog of Vercirnon. This can help differentiate between specific on-target effects and non-specific effects related to the chemical structure.
-
-
Rescue Experiment: If possible, perform a "rescue" experiment by overexpressing CCR9 or its ligand CCL25 to see if the phenotype can be reversed.
Problem 2: Discrepancy between biochemical and cellular assay results.
A common issue where the potency (IC50) of this compound in a cellular assay is significantly different from its published biochemical IC50.
Potential Causes and Solutions:
| Cause | Solution |
| Poor Cell Permeability | While Vercirnon is orally bioavailable, specific cell types may have lower permeability. Consider using cell lines with known good permeability or perform a cellular uptake assay. |
| Compound Stability in Media | Vercirnon may be unstable in certain cell culture media over long incubation times. Assess its stability in your specific media and consider shorter assay durations or media changes. |
| Efflux Pump Activity | ABC transporters (e.g., P-glycoprotein) can actively pump Vercirnon out of the cells, reducing its intracellular concentration. Co-incubation with a known efflux pump inhibitor can help diagnose this issue. |
| Protein Binding | Vercirnon may bind to serum proteins in the culture medium, reducing its free concentration. Conduct assays in serum-free or low-serum conditions, and be aware that the IC50 in the presence of high serum concentrations may be higher[1][2]. |
Experimental Protocols
Protocol 1: Chemotaxis Assay (Boyden Chamber / Transwell Assay)
This protocol is designed to assess the inhibitory effect of this compound on the migration of CCR9-expressing cells towards a CCL25 gradient.
Experimental Workflow:
Caption: Workflow for a Transwell chemotaxis assay.
Methodology:
-
Cell Preparation: Culture CCR9-expressing cells (e.g., Molt-4) to mid-log phase. On the day of the assay, harvest and resuspend the cells in serum-free or low-serum assay medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a 2X stock solution of this compound at various concentrations in the assay medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in assay medium).
-
Cell Pre-incubation: Mix equal volumes of the cell suspension and the 2X this compound/vehicle solutions. Incubate for 30 minutes at 37°C.
-
Assay Setup:
-
Add assay medium containing CCL25 (at its EC50 concentration) to the lower wells of a 24-well plate with 5 µm pore size Transwell inserts.
-
Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration optimized for your cell type (typically 2-4 hours).
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with methanol (B129727) and stain with a suitable dye (e.g., Crystal Violet or DAPI).
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each this compound concentration relative to the vehicle control.
Protocol 2: Calcium Mobilization Assay
This protocol measures the ability of this compound to block the transient increase in intracellular calcium ([Ca2+]i) induced by CCL25 in CCR9-expressing cells.
Signaling Pathway:
Caption: CCR9 signaling pathway leading to calcium mobilization.
Methodology:
-
Cell Preparation: Harvest CCR9-expressing cells and resuspend them in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C. After incubation, wash the cells to remove excess dye.
-
Compound Addition:
-
Pipette the dye-loaded cells into a 96- or 384-well black, clear-bottom plate.
-
Use a fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
-
Add this compound or vehicle control to the wells and incubate for a short period (e.g., 5-15 minutes).
-
-
Ligand Stimulation and Measurement:
-
Establish a baseline fluorescence reading.
-
Inject a solution of CCL25 (at its EC80 concentration) into the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the percentage inhibition of the CCL25-induced calcium flux by this compound at different concentrations.
By following these guidelines, researchers can effectively utilize this compound as a selective tool to probe the function of CCR9 in various cellular contexts while minimizing the potential for misleading data due to off-target effects.
References
- 1. A High-Throughput Cell Chemotaxis and Migration Inhibitor Screen - Advanced Science News [advancedsciencenews.com]
- 2. A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vercirnon | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized controlled trial of the efficacy and safety of CCX282-B, an orally-administered blocker of chemokine receptor CCR9, for patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sartorius.com [sartorius.com]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Vercirnon Sodium's Clinical Efficacy Challenges: A Technical Support Guide
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Vercirnon (B1683812) Sodium, its limited clinical efficacy in Phase III trials for Crohn's disease presents a significant hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help adjust experimental protocols and explore new research avenues.
Troubleshooting Guide: Addressing Common Experimental Issues
Researchers encountering discrepancies or unexpected results with Vercirnon Sodium can refer to the following table for potential causes and suggested solutions.
| Experimental Issue | Potential Cause | Suggested Solution |
| Low in vitro potency | Poor compound solubility; Inaccurate concentration determination; Degraded compound. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO); Verify concentration using analytical methods (e.g., HPLC); Store aliquots at -80°C and avoid repeated freeze-thaw cycles. |
| Inconsistent results in cell-based assays | Cell line variability (passage number, receptor expression levels); Serum interference in assays. | Use cells with consistent and verified CCR9 expression levels; Perform assays in serum-free or low-serum conditions, if possible; Test for lot-to-lot variability in serum. |
| Lack of in vivo efficacy | Poor pharmacokinetic profile (low absorption, rapid metabolism)[1]; Suboptimal dosing regimen; Inappropriate animal model. | Evaluate Vercirnon's pharmacokinetic properties in the chosen animal model; Optimize the dosing schedule and route of administration; Select an animal model that accurately reflects the inflammatory mechanisms of the target disease. |
| Discrepancy between binding affinity and functional activity | Allosteric antagonism not captured by standard binding assays. | Employ functional assays that measure downstream signaling events (e.g., calcium mobilization, β-arrestin recruitment) to assess functional antagonism. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound's mechanism and clinical trial outcomes.
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, selective antagonist of the C-C chemokine receptor type 9 (CCR9).[2][3] It functions as an intracellular allosteric antagonist, binding to the intracellular side of the CCR9 receptor to prevent G-protein coupling and subsequent downstream signaling.[4] This mechanism is distinct from traditional orthosteric antagonists that compete with the natural ligand (CCL25) for the extracellular binding site.
Q2: Why did this compound fail in Phase III clinical trials for Crohn's disease?
The Phase III clinical trial program for Vercirnon, known as the SHIELD program, was suspended because the studies did not meet their primary endpoints for clinical response and remission in patients with moderately-to-severely active Crohn's disease.[5][6][7][8][9] While the exact reasons are multifaceted, a contributing factor is believed to be a relatively poor pharmacokinetic profile, which may have resulted in suboptimal drug exposure at the site of inflammation.[1]
Q3: What were the key quantitative outcomes of the SHIELD-1 Phase III trial?
The SHIELD-1 study, a randomized, double-blind, placebo-controlled trial, evaluated two doses of Vercirnon over 12 weeks in 608 adult patients. The primary endpoint was a 100-point decrease in the Crohn's Disease Activity Index (CDAI) score. The results are summarized below:
| Treatment Group | Clinical Response (≥100-point CDAI decrease) |
| Placebo | 25.1% |
| Vercirnon 500 mg once daily | 27.6% |
| Vercirnon 500 mg twice daily | 27.2% |
The differences in clinical response between the Vercirnon groups and the placebo group were not statistically significant.[7]
Experimental Protocols
To aid researchers in their investigations, detailed methodologies for key experiments are provided below.
Chemotaxis Assay
This assay assesses the ability of Vercirnon to inhibit the migration of CCR9-expressing cells towards the CCR9 ligand, CCL25.
Materials:
-
CCR9-expressing cells (e.g., MOLT-4 cell line)
-
Chemotaxis chamber (e.g., Transwell® plate with 5 µm pore size)
-
Recombinant human CCL25
-
This compound
-
Assay buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Cell viability dye (e.g., Trypan blue)
-
Plate reader or flow cytometer for cell quantification
Procedure:
-
Culture and harvest CCR9-expressing cells. Ensure high viability (>95%).
-
Resuspend cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate cells with various concentrations of Vercirnon or vehicle control for 30 minutes at 37°C.
-
In the lower chamber of the chemotaxis plate, add assay buffer containing a predetermined optimal concentration of CCL25. Add assay buffer alone to control wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber (the insert).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Carefully remove the upper chamber.
-
Quantify the number of migrated cells in the lower chamber using a plate reader, flow cytometer, or by manual counting with a hemocytometer.
-
Calculate the percentage of inhibition for each Vercirnon concentration compared to the vehicle control.
Calcium Mobilization Assay
This assay measures the inhibition of CCL25-induced intracellular calcium release in CCR9-expressing cells by Vercirnon.
Materials:
-
CCR9-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Recombinant human CCL25
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorometric plate reader with kinetic reading capabilities
Procedure:
-
Load CCR9-expressing cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and resuspend them in assay buffer.
-
Aliquot the cell suspension into a 96-well black, clear-bottom plate.
-
Add various concentrations of Vercirnon or vehicle control to the wells and incubate for a specified period.
-
Place the plate in the fluorometric plate reader and begin recording the baseline fluorescence.
-
Inject a solution of CCL25 into the wells to stimulate the cells.
-
Continue to record the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
Analyze the data to determine the inhibitory effect of Vercirnon on the CCL25-induced calcium flux.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism and experimental investigation.
Caption: Vercirnon's allosteric inhibition of the CCR9 signaling pathway.
Caption: A generalized experimental workflow for evaluating Vercirnon.
Caption: A logical troubleshooting workflow for experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Intracellular allosteric antagonism of the CCR9 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gsk.com [gsk.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Randomised clinical trial: vercirnon, an oral CCR9 antagonist, vs. placebo as induction therapy in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSK phase III SHIELD-1 study of vercirnon to treat Crohn’s disease fails to meet primary endpoint [pharmabiz.com]
- 9. GSK Phase III Crohn's disease study of vercirnon fails to meet end points - Clinical Trials Arena [clinicaltrialsarena.com]
Validation & Comparative
Vercirnon Sodium vs. Anti-TNF Therapies: A Comparative Analysis in the Context of IBD
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vercirnon Sodium and anti-TNF therapies for the treatment of Inflammatory Bowel Disease (IBD). This analysis is based on available clinical trial data and known mechanisms of action, highlighting the distinct therapeutic strategies these agents employ.
Executive Summary
This compound, a CCR9 antagonist, was developed as a targeted oral therapy for Crohn's disease, aiming to block the migration of inflammatory T cells to the gut. Despite a promising mechanism, it failed to meet its primary endpoints in Phase III clinical trials, leading to the discontinuation of its development. In contrast, anti-TNF therapies are a cornerstone of IBD treatment, with a broad anti-inflammatory effect and established efficacy in both Crohn's disease and ulcerative colitis. This guide will delve into the mechanistic differences, comparative clinical outcomes, and the experimental frameworks used to evaluate such therapies.
Mechanism of Action: A Tale of Two Pathways
The therapeutic approaches of this compound and anti-TNF therapies diverge significantly in their targets and scope of action within the inflammatory cascade of IBD.
This compound: Targeting Leukocyte Trafficking
This compound is a small molecule antagonist of the C-C chemokine receptor 9 (CCR9). CCR9 is predominantly expressed on T lymphocytes that are destined to migrate to the gastrointestinal tract.[1] Its ligand, CCL25, is expressed in the small intestine. By blocking the CCR9-CCL25 interaction, this compound was designed to prevent the infiltration of pathogenic T cells into the gut, thereby reducing local inflammation.[1][2]
Anti-TNF Therapies: Broad Suppression of Inflammation
Anti-TNF therapies (e.g., infliximab (B1170848), adalimumab) are monoclonal antibodies that target and neutralize Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a pleiotropic pro-inflammatory cytokine that plays a central role in the pathogenesis of IBD. It is produced by various immune cells and drives a wide range of inflammatory responses, including the production of other cytokines, expression of adhesion molecules, and induction of apoptosis. By neutralizing TNF-α, these therapies broadly dampen the inflammatory cascade.
Clinical Efficacy: A Summary of Key Phase III Trials
Direct head-to-head preclinical studies comparing this compound to anti-TNF therapies in IBD models are not publicly available. Therefore, a comparison of their efficacy relies on the available clinical trial data.
| Therapy Class | Study | Primary Endpoint | Result |
| This compound | SHIELD-1[3][4] | Clinical response (≥100-point decrease in CDAI at week 12) | Not met. No significant difference between Vercirnon and placebo.[3][4] |
| SHIELD-4[5] | Clinical response (≥100-point decrease in CDAI at week 12) | 56% (500mg once daily) and 69% (500mg twice daily) of patients showed a response.[5] | |
| Anti-TNF Therapies | ACCENT I (Infliximab) | Clinical response at week 14 | 58% of patients receiving infliximab achieved a clinical response, compared to 17% for placebo. |
| CLASSIC I (Adalimumab) | Clinical remission at week 4 | 36% of patients in the adalimumab group achieved clinical remission, compared to 12% in the placebo group. |
Note: This table presents a high-level summary and is not a direct comparison due to differences in study design, patient populations, and time. CDAI: Crohn's Disease Activity Index.
Experimental Protocols in IBD Research
Evaluating the efficacy of novel therapeutics for IBD typically involves a series of preclinical studies using various animal models. While specific comparative data for Vercirnon is lacking, the following outlines common experimental workflows.
Commonly Used IBD Models:
-
Chemically-Induced Colitis:
-
Dextran Sodium Sulfate (DSS)-Induced Colitis: Administration of DSS in drinking water induces acute or chronic colitis, primarily in the colon. It is useful for studying innate immune responses and epithelial barrier function.[6][7]
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: Intra-rectal administration of TNBS haptenizes colonic proteins, inducing a T-cell-mediated inflammatory response, which shares features with Crohn's disease.[6][7]
-
-
T-Cell Transfer Model: Adoptive transfer of naive T cells into immunodeficient mice induces a chronic, T-cell-mediated colitis that resembles Crohn's disease.[6][7] This model would have been particularly relevant for assessing the mechanism of Vercirnon.
-
Genetically Engineered Models: Mice with targeted deletions of genes like IL-10 spontaneously develop colitis and are used to study the role of specific immune pathways.[6][7]
Typical Experimental Workflow:
Conclusion
This compound represented a targeted approach to IBD therapy by focusing on a specific trafficking mechanism of T cells. However, its clinical development was halted due to a lack of efficacy in Phase III trials.[3][8] This outcome suggests that blocking the CCR9-CCL25 axis alone may be insufficient to control the complex and multifaceted inflammation in established Crohn's disease. Anti-TNF therapies, while having a broader and less targeted mechanism, have demonstrated robust and sustained efficacy, making them a mainstay in IBD management.
The journey of this compound underscores the challenges in translating a well-defined mechanism of action into clinical success in a complex disease like IBD. For researchers, this highlights the importance of comprehensive preclinical evaluation in models that can recapitulate the various facets of human IBD to better predict clinical outcomes. Future research may explore the potential of CCR9 antagonism in specific patient subpopulations or in combination with other therapeutic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsk.com [gsk.com]
- 4. Randomised clinical trial: vercirnon, an oral CCR9 antagonist, vs. placebo as induction therapy in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. criver.com [criver.com]
- 7. Inflammatory Bowel Disease (IBD) models | Preclinical CRO [oncodesign-services.com]
- 8. researchgate.net [researchgate.net]
A head-to-head comparison of Vercirnon Sodium and natalizumab in preclinical studies
In the landscape of therapeutic development for inflammatory diseases, particularly inflammatory bowel disease (IBD), Vercirnon (B1683812) Sodium and natalizumab have emerged as agents with distinct mechanisms of action targeting lymphocyte trafficking. While direct head-to-head preclinical studies are not publicly available, this guide provides a comparative analysis based on their individual preclinical data, offering insights into their potential efficacy and mechanisms for researchers, scientists, and drug development professionals.
Mechanism of Action
Vercirnon Sodium is a small molecule antagonist of the C-C chemokine receptor type 9 (CCR9).[1] CCR9 is predominantly expressed on T cells that migrate to the gastrointestinal tract. By blocking the interaction between CCR9 and its ligand, CCL25 (TECK), this compound is designed to inhibit the recruitment of these inflammatory cells to the gut mucosa.[1]
Natalizumab is a humanized monoclonal antibody that targets the α4-integrin subunit.[2] This subunit is a component of both α4β1 (VLA-4) and α4β7 integrins, which are crucial for the adhesion and migration of leukocytes across the vascular endothelium. By binding to α4-integrin, natalizumab prevents its interaction with vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells in the brain and mucosal addressin cell adhesion molecule-1 (MAdCAM-1) in the gut, thereby impeding the trafficking of inflammatory cells into these tissues.
Signaling Pathway Diagrams
Below are the proposed signaling pathways for this compound and natalizumab.
Preclinical Efficacy Data
In Vitro Studies
The following table summarizes the available quantitative data from in vitro preclinical studies.
| Parameter | This compound | Natalizumab |
| Target | CCR9 | α4-Integrin |
| Assay | Inhibition of CCR9-mediated Ca2+ mobilization in Molt-4 cells | Inhibition of Jurkat T cell adhesion to VCAM-1 |
| IC50 | 5.4 nM | 0.3 µg/ml (~2 nM) |
| Assay | Inhibition of CCR9-mediated chemotaxis in Molt-4 cells | Inhibition of T-cell proliferation |
| IC50 | 3.4 nM | - |
| Assay | Inhibition of CCL25-directed chemotaxis of primary CCR9-expressing cells | - |
| IC50 | 6.8 nM | - |
In Vivo Studies
While specific quantitative data from head-to-head in vivo preclinical studies are limited, both drugs have been evaluated in relevant animal models of inflammation.
This compound: Preclinical studies in murine models of inflammatory bowel disease have been conducted, suggesting a potential therapeutic effect. However, the development of vercirnon was suspended after Phase III clinical trials for Crohn's disease did not meet their primary endpoints.
Natalizumab: In a cotton-top tamarin model of colitis, natalizumab demonstrated an ability to reduce intestinal inflammation.[3] Furthermore, in the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, natalizumab has been shown to be effective.[3]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of preclinical findings.
This compound: CCR9-Mediated Calcium Flux Assay
Objective: To determine the inhibitory effect of this compound on CCL25-induced intracellular calcium mobilization in CCR9-expressing cells.
Protocol:
-
Cell Culture: CCR9-expressing cells (e.g., Molt-4) are cultured under standard conditions.
-
Dye Loading: Cells are harvested and incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Preparation: A serial dilution of this compound is prepared.
-
Incubation: The dye-loaded cells are incubated with varying concentrations of this compound.
-
Stimulation: The chemoattractant CCL25 is added to the cell suspension to induce calcium influx.
-
Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity over time using a plate reader.
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the maximal calcium response, is calculated from the dose-response curve.
Natalizumab: Cell Adhesion Assay
Objective: To assess the ability of natalizumab to block the adhesion of α4-integrin-expressing cells to VCAM-1.
Protocol:
-
Plate Coating: Microplate wells are coated with VCAM-1.
-
Cell Preparation: α4-integrin-expressing cells (e.g., Jurkat T cells) are cultured and harvested.
-
Cell Labeling (Optional): For fluorescence-based detection, cells are labeled with a fluorescent dye.
-
Compound Preparation: A serial dilution of natalizumab is prepared.
-
Incubation with Antibody: The cells are pre-incubated with different concentrations of natalizumab.
-
Adhesion: The antibody-treated cells are added to the VCAM-1 coated wells and incubated to allow for adhesion.
-
Washing: Non-adherent cells are removed by washing.
-
Quantification: The number of adherent cells is quantified, for example, by measuring the fluorescence of the labeled cells.
-
Data Analysis: The IC50 value, the concentration of natalizumab that inhibits 50% of cell adhesion, is determined.
Conclusion
This comparative guide, based on available preclinical data, highlights the distinct yet conceptually similar approaches of this compound and natalizumab in targeting lymphocyte trafficking for the treatment of inflammatory diseases. This compound, a small molecule, offers the potential for oral administration and targets a specific chemokine receptor, CCR9, crucial for gut-homing T cells. Natalizumab, a monoclonal antibody, has a broader mechanism by targeting the α4-integrin subunit, affecting leukocyte migration to both the gut and the central nervous system. The in vitro data demonstrate potent activity for both compounds in their respective assays. While in vivo preclinical data in directly comparable models are scarce, the information presented here provides a valuable foundation for researchers in the field of immunology and drug development. The ultimate clinical utility of these agents is determined by a complex interplay of efficacy, safety, and patient-specific factors, as evidenced by the different developmental trajectories of these two molecules.
References
Vercirnon's Stumble in Crohn's Disease: A Comparative Analysis Against Biologic Success Stories
For Immediate Release
In the landscape of Crohn's disease therapeutics, the journey of Vercirnon (B1683812) Sodium, a first-in-class oral antagonist of the C-C chemokine receptor 9 (CCR9), stands in stark contrast to the successes of several biologic agents. While biologics targeting pathways like TNF-α, integrin, and interleukins have revolutionized patient care, Vercirnon's Phase III clinical trial program was halted due to a failure to meet its primary endpoints. This guide provides a detailed comparison of the clinical trial data and underlying mechanisms of Vercirnon and key successful biologics, offering insights for researchers and drug development professionals into the potential reasons for these divergent outcomes.
Executive Summary
Vercirnon Sodium, an orally administered small molecule, was designed to inhibit the migration of inflammatory T-cells to the intestine by blocking the CCR9-CCL25 axis. Despite a promising mechanism of action, the SHIELD-1 Phase III trial showed that Vercirnon was not significantly more effective than placebo in inducing clinical response or remission in patients with moderately to severely active Crohn's disease.[1][2] In contrast, biologic therapies such as the anti-TNF agents Infliximab (B1170848) and Adalimumab, the anti-integrin agent Vedolizumab, and the anti-interleukin agent Ustekinumab have demonstrated significant efficacy in large-scale clinical trials, leading to their widespread use. This report dissects the available clinical data, explores the distinct signaling pathways, and examines the experimental protocols to illuminate the factors that may have contributed to Vercirnon's failure where these biologics succeeded.
Comparative Clinical Trial Data
The following tables summarize the key efficacy data from the pivotal clinical trials of this compound and selected successful biologics for the treatment of Crohn's disease.
Table 1: this compound Phase III Clinical Trial Data (Induction Therapy)
| Trial | Drug/Dose | N | Primary Endpoint | Clinical Response Rate | Placebo Response Rate | P-value | Clinical Remission Rate | Placebo Remission Rate | P-value |
| SHIELD-1 [3][4] | Vercirnon 500 mg QD | 203 | CDAI decrease ≥100 pts at Week 12 | 27.6% | 25.1% | 0.546 | Not Met | Not Met | - |
| SHIELD-1 [3][4] | Vercirnon 500 mg BID | 202 | CDAI decrease ≥100 pts at Week 12 | 27.2% | 25.1% | 0.648 | Not Met | Not Met | - |
| SHIELD-4 [5] | Vercirnon 500 mg QD | 57 | CDAI decrease ≥100 pts at Week 12 | 56% | - | - | 26% | - | - |
| SHIELD-4 [5] | Vercirnon 500 mg BID | 61 | CDAI decrease ≥100 pts at Week 12 | 69% | - | - | 36% | - | - |
Note: The SHIELD-4 trial was an active-treatment induction study and did not have a placebo arm. The study was terminated before completion.
Table 2: Successful Biologics Phase III Clinical Trial Data (Induction Therapy)
| Trial | Drug | N | Primary Endpoint | Clinical Response Rate | Placebo Response Rate | P-value | Clinical Remission Rate | Placebo Remission Rate | P-value |
| ACCENT I [1][6][7][8] | Infliximab 5 mg/kg | 573 | Clinical remission at Week 30 (in responders at Week 2) | - | - | - | 39% | 21% | 0.003 |
| CLASSIC I [9][10][11] | Adalimumab 160/80 mg | 78 | Clinical remission at Week 4 | - | - | - | 36% | 12% | 0.001 |
| UNITI-1 [12] | Ustekinumab ~6 mg/kg IV | 249 | Clinical response at Week 6 | 33.7% | 21.5% | ≤0.003 | - | - | - |
| UNITI-2 [12] | Ustekinumab ~6 mg/kg IV | 209 | Clinical response at Week 6 | 55.5% | 28.7% | <0.001 | - | - | - |
Mechanism of Action and Signaling Pathways
The fundamental difference between Vercirnon and the successful biologics lies in their molecular targets and mechanisms of action.
This compound: CCR9 Antagonism
Vercirnon is an antagonist of the C-C chemokine receptor 9 (CCR9).[13] CCR9 is predominantly expressed on T lymphocytes that home to the small intestine, guided by its ligand, CCL25, which is expressed by intestinal epithelial cells.[13][14] By blocking this interaction, Vercirnon was intended to reduce the infiltration of inflammatory T cells into the gut mucosa.
References
- 1. jwatch.org [jwatch.org]
- 2. GSK phase III SHIELD-1 study of vercirnon to treat Crohn’s disease fails to meet primary endpoint [pharmabiz.com]
- 3. Interleukin 12/interleukin 23 pathway: Biological basis and therapeutic effect in patients with Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomised clinical trial: vercirnon, an oral CCR9 antagonist, vs. placebo as induction therapy in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. Maintenance infliximab for Crohn's disease: the ACCENT I randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. login.medscape.com [login.medscape.com]
- 10. researchgate.net [researchgate.net]
- 11. HUMIRA® (adalimumab) for Crohn's Disease in adults [humirapro.com]
- 12. Ustekinumab as Induction and Maintenance Therapy for Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemokines and Chemokine Receptors as Therapeutic Targets in Inflammatory Bowel Disease; Pitfalls and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Oral Small Molecules Versus Biologics for Crohn's Disease
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for Crohn's disease (CD), a chronic inflammatory condition of the gastrointestinal tract, is rapidly evolving.[1] While biologic therapies have long been the cornerstone of treatment for moderate-to-severe disease, a new class of oral small molecule drugs is emerging as a viable alternative.[1][2] This guide provides a comparative overview of these two major therapeutic categories, presenting key efficacy and safety data, outlining experimental methodologies, and illustrating the underlying mechanisms of action.
Overview of Therapeutic Classes
Biologics are large, complex proteins produced in living systems that target specific components of the immune system to reduce inflammation.[3][4] They are administered via injection or infusion.[4] Key classes of biologics used in Crohn's disease include:
-
Anti-Tumor Necrosis Factor (Anti-TNF) Agents: These were the first biologics approved for CD and work by blocking TNF-alpha, a key pro-inflammatory cytokine.[5][6][7] Examples include infliximab, adalimumab, and certolizumab pegol.[6][8]
-
Anti-Integrin Agents: These therapies prevent inflammatory cells from migrating into the gut tissue by blocking integrin proteins on their surface.[5][9] Vedolizumab and natalizumab are examples of this class.[5][10]
-
Anti-Interleukin (IL)-12/23 Agents: These biologics target the p40 subunit of IL-12 and IL-23, two cytokines involved in the inflammatory cascade.[4][11][12] Ustekinumab is a prominent example.[11][12] More recently, selective IL-23 inhibitors like risankizumab have also become available.[12][13]
Oral Small Molecules are chemically synthesized compounds with a low molecular weight that can be taken orally.[4][14] Their small size allows them to be absorbed into the bloodstream and modulate intracellular signaling pathways involved in inflammation.[14][15] The main classes for Crohn's disease are:
-
Janus Kinase (JAK) Inhibitors: These drugs block the activity of JAK enzymes, which are crucial for the signaling of numerous pro-inflammatory cytokines.[9][15][16] Tofacitinib, filgotinib, and upadacitinib (B560087) are examples being investigated or used for IBD.[16][17]
-
Sphingosine-1-Phosphate (S1P) Receptor Modulators: These molecules work by sequestering lymphocytes in the lymph nodes, thereby preventing their migration to the site of inflammation in the gut.[18][19][20] Ozanimod and etrasimod (B607385) are examples of this class.[18][19]
Comparative Efficacy
The efficacy of these therapies is typically assessed in clinical trials by measuring rates of clinical remission (resolution of symptoms) and endoscopic remission (healing of the intestinal mucosa).
Table 1: Comparative Efficacy of Biologics in Crohn's Disease (Induction of Remission)
| Drug Class | Drug | Trial | Patient Population | Clinical Remission Rate (Drug) | Clinical Remission Rate (Placebo) | Endoscopic Remission Rate (Drug) | Endoscopic Remission Rate (Placebo) |
| Anti-TNF | Infliximab | ACCENT I | Moderate-to-severe CD | 39-48% (at week 10-14) | 19-22% | - | - |
| Adalimumab | CLASSIC I | Moderate-to-severe CD, naive to anti-TNF | 36% (at week 4) | 12% | - | - | |
| Anti-Integrin | Vedolizumab | GEMINI 2 | Moderate-to-severe CD, failed one or more conventional therapies | 14.5% (at week 6) | 6.8% | - | - |
| Anti-IL-12/23 | Ustekinumab | UNITI-1 & UNITI-2 | Moderate-to-severe CD, failed or intolerant to anti-TNF (UNITI-1) or conventional therapy (UNITI-2) | 34% (UNITI-1), 56% (UNITI-2) (at week 8) | 21% (UNITI-1), 29% (UNITI-2) | 18.4% (UNITI-1), 27.4% (UNITI-2) (at week 8) | 9.6% (UNITI-1), 12.9% (UNITI-2) |
Table 2: Comparative Efficacy of Oral Small Molecules in Crohn's Disease (Induction of Remission)
| Drug Class | Drug | Trial | Patient Population | Clinical Remission Rate (Drug) | Clinical Remission Rate (Placebo) | Endoscopic Remission Rate (Drug) | Endoscopic Remission Rate (Placebo) |
| JAK Inhibitor | Upadacitinib | U-EXCEL | Moderate-to-severe CD | 49.5% (at week 12) | 29.1% | 45.5% | 13.1% |
| Filgotinib | FITZROY | Moderate-to-severe CD | 47% (at week 10) | 23% | 25% | 14% | |
| S1P Receptor Modulator | Ozanimod | - | Moderate-to-severe CD | Data not yet established for CD | - | - | - |
Note: Data is compiled from various sources and direct head-to-head comparisons are limited. Efficacy can vary based on patient population and trial design.
Comparative Safety Profiles
The safety profiles of these drug classes are a critical consideration in treatment decisions.
Table 3: Comparative Safety of Biologics and Oral Small Molecules in Crohn's Disease
| Drug Class | Common Adverse Events | Serious Adverse Events |
| Anti-TNF | Injection site reactions, infusion reactions, infections (e.g., upper respiratory tract), headache, abdominal pain.[21] | Serious infections (e.g., tuberculosis), opportunistic infections, heart failure, demyelinating disease, malignancy (e.g., lymphoma).[21] |
| Anti-Integrin | Nasopharyngitis, headache, arthralgia, nausea, fatigue.[22] | Progressive multifocal leukoencephalopathy (PML) with natalizumab, serious infections, liver injury.[23] |
| Anti-IL-12/23 | Upper respiratory tract infections, headache, fatigue, injection site reactions.[11][24] | Serious infections, malignancy (rare).[11][24][25] |
| JAK Inhibitors | Upper respiratory tract infections, nasopharyngitis, headache, nausea, elevated cholesterol.[15][16][17] | Serious infections (including herpes zoster), thromboembolic events, major adverse cardiovascular events, malignancy.[15][16][26] |
| S1P Receptor Modulators | Upper respiratory tract infections, headache, elevated liver enzymes.[18][19] | Bradyarrhythmia at treatment initiation, macular edema, posterior reversible encephalopathy syndrome, serious infections.[15][18] |
Signaling Pathways and Mechanisms of Action
Understanding the distinct mechanisms of action is crucial for drug development and patient selection.
Biologic Mechanisms of Action
Biologics act extracellularly to neutralize inflammatory cytokines or block cell trafficking.
Oral Small Molecule Mechanisms of Action
Oral small molecules act intracellularly to inhibit key signaling pathways.
Experimental Protocols
The evaluation of these therapies relies on rigorously designed clinical trials. Below is a generalized workflow for a typical Phase 3 randomized controlled trial (RCT) for a new Crohn's disease therapy.
Key Experimental Methodologies
-
Patient Population: Adult patients with moderate-to-severely active Crohn's disease, often defined by a Crohn's Disease Activity Index (CDAI) score (e.g., 220-450), and evidence of mucosal inflammation confirmed by endoscopy. Many trials include patients who have had an inadequate response or intolerance to conventional therapies or other biologics.[27]
-
Study Design: Double-blind, placebo-controlled, randomized trials are the gold standard.[7] They typically consist of an induction phase (e.g., 8-12 weeks) to assess the initial efficacy, followed by a maintenance phase (e.g., up to 52 weeks) for patients who responded to the induction therapy.[28]
-
Primary Endpoints:
-
Clinical Remission: Commonly defined as a CDAI score <150.[27]
-
Endoscopic Response/Remission: Assessed by a significant reduction in endoscopic scoring systems like the Simple Endoscopic Score for Crohn's Disease (SES-CD) or Crohn's Disease Endoscopic Index of Severity (CDEIS).
-
-
Secondary Endpoints: Clinical response (e.g., a decrease in CDAI of ≥100 points), corticosteroid-free remission, and patient-reported outcomes (e.g., quality of life questionnaires).
-
Safety Assessment: Monitoring and reporting of all adverse events (AEs), serious adverse events (SAEs), and laboratory abnormalities throughout the trial.
Conclusion
Both biologics and oral small molecules represent significant advances in the management of Crohn's disease.[1][2] Biologics have a longer track record and a well-established efficacy and safety profile.[3][29] Oral small molecules offer the convenience of oral administration and a different mechanism of action that may be beneficial for patients who have failed biologic therapies.[30][31] However, their long-term safety, particularly concerning cardiovascular and thromboembolic risks with JAK inhibitors, requires ongoing evaluation.[15][26] The choice between these agents will depend on individual patient factors, including disease severity, treatment history, risk tolerance, and preference for the route of administration. Future research, including head-to-head comparative trials, will be crucial to further delineate the optimal positioning of these therapies in the Crohn's disease treatment algorithm.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review of the Role of Biologics and Small-Molecule Therapies in the Long-Term Management of Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crohnsandcolitis.org.au [crohnsandcolitis.org.au]
- 4. Biologics & Targeted Oral Small Molecules | Crohn’s Disease [crohnsandcolitis.com]
- 5. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 6. researchgate.net [researchgate.net]
- 7. The Efficacy and Safety of Biologic Drugs in the Treatment of Moderate–Severe Crohn’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Effectiveness and Safety of Anti-Tumor Necrosis Factor Agents in Biologic-Naive Patients With Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What to know about biologics for Crohn's disease [medicalnewstoday.com]
- 10. Efficacy and safety of antiintegrin antibody for inflammatory bowel disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of IL-12/23 and IL-23 Inhibitors for Crohn’s Disease: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. ina-jghe.com [ina-jghe.com]
- 14. academic.oup.com [academic.oup.com]
- 15. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 16. Pharmacology, efficacy and safety of JAK inhibitors in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Systematic review with meta-analysis: efficacy and safety of oral Janus kinase inhibitors for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of sphingosine-1-phosphate receptor modulators in the management of inflammatory bowel disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy and safety of sphingosine-1-phosphate receptor modulators in the management of inflammatory bowel disease: a systematic review and meta-analysis | Gastroenterology and Hepatology from Bed to Bench [journals.sbmu.ac.ir]
- 20. Sphingosine-1-Phosphate (S1P) Receptor Modulators for the Treatment of Inflammatory Bowel Disease (IBD): Mechanisms, Clinical Evidence, and Practical Insights | MDPI [mdpi.com]
- 21. Effectiveness and Safety of Immunomodulators with Anti-TNF Therapy in Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficacy and safety of anti-integrin antibodies in inflammatory bowel disease: systematic review and meta-analysis [actagastro.org]
- 23. redalyc.org [redalyc.org]
- 24. Efficacy and Safety of IL-12/23 and IL-23 Inhibitors for Crohn's Disease: Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. dovepress.com [dovepress.com]
- 26. Small Molecules, Big Results: How JAK Inhibitors Have Transformed the Treatment of Patients with IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Next generation of biologics for the treatment of Crohn’s disease: an evidence-based review on ustekinumab - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Biologic therapy in Crohn's disease: review of the evidence. | Semantic Scholar [semanticscholar.org]
- 30. mdpi.com [mdpi.com]
- 31. Small molecule drugs in the treatment of inflammatory bowel diseases: which one, when and why? - a systematic review. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of Vercirnon Sodium in a Laboratory Setting
It is critical to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions for Vercirnon Sodium. The information presented here is intended as general guidance in the absence of compound-specific data.
Hazard Identification and Safety Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with the compound. While a specific hazard profile for this compound is not detailed in the provided search results, general safety precautions for handling chemical compounds should be strictly followed.
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol
The following protocol outlines a general procedure for the disposal of research-scale quantities of chemical compounds like this compound.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is known. Designate a specific, clearly labeled hazardous waste container for this compound and any contaminated materials, such as pipette tips, vials, and cleaning materials.
-
Small Quantities (Research Scale): For trace amounts of this compound, such as residue in "empty" containers, the container should be rinsed three times with a suitable solvent. The rinsate from these washes must be collected and disposed of as hazardous waste.
-
Bulk Quantities: All bulk quantities of this compound must be treated as hazardous chemical waste. The compound should be securely packaged in a sealed, appropriately labeled container. This container must then be transferred to your institution's Environmental Health and Safety (EHS) department or a licensed chemical disposal agency for final disposal in accordance with all local, state, and federal regulations.[1]
-
Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using a chemical absorbent material. The spilled substance and the absorbent material should be carefully collected into a designated hazardous waste container. The spill area should then be decontaminated. Report all spills to your institution's EHS department.
-
Decontamination of Labware: Glassware and other laboratory equipment that have come into contact with this compound must be decontaminated. This can be achieved by soaking the equipment in a suitable cleaning solution, followed by thorough rinsing. The initial rinsate should be collected as hazardous waste.
Quantitative Data for Disposal Considerations
Specific quantitative data for this compound regarding its environmental fate and toxicity are not available in the provided search results. The following table provides a template of the type of data that would be essential for a complete disposal assessment. Researchers should seek this information from the compound's SDS.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₁ClN₂O₄S.Na | [2][3] |
| Molecular Weight | 466.91 g/mol | [2][3] |
| Ecotoxicity | Data not available | Consult manufacturer's SDS |
| Persistence/Degradability | Data not available | Consult manufacturer's SDS |
| Bioaccumulative Potential | Data not available | Consult manufacturer's SDS |
Experimental Protocol: Labware Decontamination
The following is a general protocol for the decontamination of labware that has been in contact with a research-grade chemical compound.
Objective: To safely and effectively decontaminate laboratory glassware and equipment after use with this compound, collecting all hazardous residues for proper disposal.
Materials:
-
Contaminated labware
-
Suitable cleaning solution (e.g., a detergent appropriate for laboratory use)
-
Appropriate organic solvent (if the compound has low aqueous solubility)
-
Three rinse containers (beakers or flasks)
-
Designated hazardous waste container for liquid waste
-
Personal Protective Equipment (PPE)
Procedure:
-
Initial Rinse (if applicable): If the compound is not readily soluble in water, perform an initial rinse with a small amount of a suitable organic solvent to dissolve the residue. Collect this solvent rinse in the designated hazardous waste container.
-
First Aqueous Rinse: Rinse the labware thoroughly with a suitable aqueous cleaning solution. Ensure all internal surfaces are wetted. Collect this first rinsate in the hazardous waste container.
-
Subsequent Rinses: Perform two additional rinses with deionized water. These subsequent rinses can typically be disposed of down the drain, but this depends on institutional policies and the hazard profile of the compound. When in doubt, collect all rinsates as hazardous waste.
-
Drying: Allow the cleaned labware to air dry completely or dry it in a laboratory oven.
-
Waste Disposal: Ensure the hazardous waste container is properly sealed, labeled, and stored in a designated satellite accumulation area before being collected by your institution's EHS department.
Logical Workflow for Chemical Disposal
The following diagram illustrates a decision-making workflow for the proper disposal of a chemical substance in a laboratory setting.
Caption: Chemical Disposal Decision Workflow.
This guide is intended to supplement, not replace, the specific guidance provided by the manufacturer and your institution's EHS department. Always prioritize safety and regulatory compliance when handling and disposing of chemical substances.
References
Safeguarding Research: A Comprehensive Guide to Handling Vercirnon Sodium
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Vercirnon Sodium, a potent pharmaceutical compound. Adherence to these procedural guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) and Safety Precautions
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, its nature as a potent, biologically active compound necessitates stringent handling protocols. In the absence of a defined OEL, a hazard banding approach, such as the Performance-Based Level of Exposure Classification (PBLEC), is recommended to determine the appropriate level of containment and personal protective equipment. This compound would likely fall into a category requiring dedicated ventilation and specialized handling procedures.
Key Engineering Controls and Personal Protective Equipment:
| Control/PPE | Specification | Purpose |
| Ventilation | Chemical Fume Hood or Ventilated Balance Enclosure | To minimize inhalation exposure during handling of powdered this compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles or splashes. |
| Hand Protection | Double-gloving with nitrile gloves is recommended. | As a sulfonamide-based compound, nitrile or neoprene gloves are generally suitable for handling. Always inspect gloves for integrity before use. |
| Body Protection | A dedicated lab coat, worn fully buttoned. | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter may be necessary for large quantities or if engineering controls are not sufficient. | To provide an additional layer of protection against inhalation of fine particles. |
Experimental Protocols
This compound is a selective antagonist of the C-C chemokine receptor type 9 (CCR9). The following are representative protocols for assays relevant to its mechanism of action.
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the intracellular calcium influx induced by the CCR9 ligand, CCL25.
Methodology:
-
Cell Culture: Culture a cell line expressing CCR9 (e.g., MOLT-4 cells) under standard conditions.
-
Cell Preparation: On the day of the assay, harvest the cells and resuspend them in a suitable assay buffer.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This allows the dye to enter the cells.
-
Compound Addition: Dispense the dye-loaded cells into a microplate. Add varying concentrations of this compound to the wells and incubate.
-
Ligand Stimulation: Add the CCR9 ligand, CCL25, to the wells to stimulate calcium influx.
-
Signal Detection: Immediately measure the fluorescence intensity using a plate reader capable of kinetic reading. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: The inhibitory effect of this compound is determined by its ability to reduce the CCL25-induced fluorescence signal.
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of CCR9-expressing cells towards a CCL25 gradient.
Methodology:
-
Cell Preparation: Prepare a suspension of CCR9-expressing cells (e.g., primary T cells or a suitable cell line) in migration buffer.
-
Assay Plate Setup: Use a multi-well chemotaxis chamber (e.g., a Boyden chamber). In the lower chamber, add migration buffer containing CCL25.
-
Compound Incubation: In a separate plate, incubate the cell suspension with various concentrations of this compound.
-
Cell Seeding: Place a porous membrane between the lower and upper chambers. Add the pre-incubated cells to the upper chamber.
-
Incubation: Incubate the chamber to allow for cell migration through the membrane towards the CCL25 in the lower chamber.
-
Cell Quantification: After the incubation period, quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting or using a fluorescent dye.
-
Data Analysis: The inhibitory effect of this compound is measured by the reduction in the number of migrated cells in the presence of the compound compared to the control.
Signaling Pathway and Experimental Workflow
This compound acts as an intracellular allosteric antagonist of the CCR9 receptor. It binds to a site on the intracellular side of the receptor, which prevents the coupling of G-proteins and subsequent downstream signaling cascades, such as the PI3K/AKT pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
